Product packaging for Bumadizone calcium(Cat. No.:CAS No. 34461-73-9)

Bumadizone calcium

Cat. No.: B1668048
CAS No.: 34461-73-9
M. Wt: 690.8 g/mol
InChI Key: RKINNRASCJRSHD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bumadizone calcium is an organic calcium salt having 2-[(1,2-diphenylhydrazino)carbonyl]hexanoate as the counterion. Used (as its hemihydrate) for treatment of rheumatoid arthritis. It has a role as an antipyretic and a non-steroidal anti-inflammatory drug. It contains a bumadizone(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H42CaN4O6 B1668048 Bumadizone calcium CAS No. 34461-73-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34461-73-9

Molecular Formula

C38H42CaN4O6

Molecular Weight

690.8 g/mol

IUPAC Name

calcium bis(2-[anilino(phenyl)carbamoyl]hexanoate)

InChI

InChI=1S/2C19H22N2O3.Ca/c2*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h2*4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;;+2/p-2

InChI Key

RKINNRASCJRSHD-UHFFFAOYSA-L

Canonical SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2]

Appearance

Solid powder

Other CAS No.

34461-73-9

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3583-64-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

B 64114
B-64114
bumadizone
bumadizone calcium (2:1)
bumadizone calcium (2:1), hemihydrate
butylmalonic acid mono-(1,2-diphenylhydrazide)
Desflam
Eumotol

Origin of Product

United States

Foundational & Exploratory

Bumadizone Calcium's Interaction with Cyclooxygenase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bumadizone calcium is a derivative of butylmalonic acid and has been utilized for its anti-inflammatory, analgesic, and antipyretic properties in the management of conditions such as rheumatoid arthritis.[2][3] Like other NSAIDs, its pharmacological activity is centered on the disruption of the arachidonic acid cascade.[1] Understanding the precise interactions of this compound with the COX isoenzymes, COX-1 and COX-2, is critical for a complete characterization of its efficacy and safety profile.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes, including the protection of the gastric mucosa and maintenance of renal blood flow.

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is primarily responsible for the production of prostaglandins that mediate inflammation and pain.

By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation. Some sources suggest a potential selectivity of this compound towards COX-2, which would theoretically lead to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. However, without quantitative inhibitory data, the degree of this selectivity remains unconfirmed.

Prostaglandin Synthesis Pathway and NSAID Inhibition

The following diagram illustrates the signaling pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.

Prostaglandin Synthesis Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases/ Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever via COX-2 Gastric_Protection_Renal_Function Gastric Protection, Renal Blood Flow Prostaglandins_Thromboxanes->Gastric_Protection_Renal_Function via COX-1 Bumadizone_Calcium This compound (NSAID) Bumadizone_Calcium->COX_Enzymes Inhibits PLA2 Phospholipase A2

This compound inhibits COX-1 and COX-2 enzymes.

Quantitative Data on Cyclooxygenase Inhibition

A thorough search of scientific databases and literature did not yield specific quantitative data, such as IC50 or Ki values, for the inhibition of COX-1 and COX-2 by this compound. This information is crucial for determining the potency and selectivity of the drug. The table below is provided as a template for how such data would be presented.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available

Experimental Protocols for Assessing COX Inhibition

While specific protocols for this compound are not available, the following are detailed methodologies commonly employed to determine the inhibitory activity of NSAIDs on COX-1 and COX-2. These methods would be suitable for the evaluation of this compound.

In Vitro COX Inhibition Assay (Enzyme-Based)

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of an inhibitor.

Objective: To determine the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or an ELISA kit for a specific prostaglandin)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 10 minutes).

  • Stop the reaction (e.g., by adding a strong acid).

  • Measure the product formation. This can be done by:

    • Colorimetric/Fluorometric detection: Using a chromogenic or fluorogenic substrate that is co-oxidized during the peroxidase reaction of COX. The change in absorbance or fluorescence is measured.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Quantifying the amount of a specific prostaglandin (e.g., PGE2) produced using a commercially available ELISA kit.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Whole Blood Assay (Cell-Based)

This ex vivo assay measures the inhibition of COX activity in a more physiologically relevant environment.

Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human blood (with anticoagulant)

  • Test compound (this compound)

  • For COX-1 assay: Calcium ionophore (e.g., A23187) to induce COX-1 activity.

  • For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression and activity.

  • ELISA kits for Thromboxane B2 (TXB2, as a marker of COX-1 activity) and Prostaglandin E2 (PGE2, as a marker of COX-2 activity).

Procedure for COX-1 Inhibition:

  • Aliquot whole blood into tubes.

  • Add various concentrations of this compound or vehicle control.

  • Incubate at 37°C for a specified time (e.g., 1 hour).

  • Add calcium ionophore to stimulate platelet COX-1 activity, leading to TXB2 production.

  • Incubate for a further period (e.g., 30 minutes).

  • Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.

  • Measure the concentration of TXB2 in the plasma using an ELISA kit.

  • Calculate the IC50 value as described for the in vitro assay.

Procedure for COX-2 Inhibition:

  • Aliquot whole blood into tubes.

  • Add LPS to induce COX-2 expression in monocytes.

  • Incubate for an extended period (e.g., 24 hours) at 37°C.

  • Add various concentrations of this compound or vehicle control.

  • Incubate for a specified time (e.g., 1 hour).

  • Centrifuge to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using an ELISA kit.

  • Calculate the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the COX inhibitory activity of a compound like this compound.

COX Inhibition Assay Workflow cluster_0 In Vitro (Enzyme-Based) Assay cluster_1 Ex Vivo (Whole Blood) Assay Purified_Enzyme Purified COX-1 or COX-2 + Cofactors Add_Inhibitor Add this compound (various concentrations) Purified_Enzyme->Add_Inhibitor Pre_incubation Pre-incubation Add_Inhibitor->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Detection Detect Product Formation (e.g., ELISA, Colorimetric) Reaction->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values - Calculate Selectivity Index Detection->Data_Analysis Whole_Blood Fresh Human Whole Blood Induction Induce COX-1 (Ca2+ Ionophore) or COX-2 (LPS) Whole_Blood->Induction Add_Inhibitor_WB Add this compound (various concentrations) Induction->Add_Inhibitor_WB Incubation_WB Incubation Add_Inhibitor_WB->Incubation_WB Plasma_Separation Separate Plasma Incubation_WB->Plasma_Separation Detection_WB Measure Prostanoid Levels (TXB2 for COX-1, PGE2 for COX-2) Plasma_Separation->Detection_WB Detection_WB->Data_Analysis

General workflow for assessing COX inhibition.

Conclusion

This compound is an established NSAID that functions through the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. While its general mechanism of action is understood, the lack of publicly available, specific quantitative data on its inhibitory potency and selectivity for COX-1 versus COX-2 presents a significant gap in its pharmacological profile. The experimental protocols detailed in this whitepaper provide a clear framework for generating such crucial data. Further research to quantify the COX-1/COX-2 inhibitory profile of this compound is warranted to fully elucidate its therapeutic potential and relative safety.

References

The Pharmacokinetics and Pharmacodynamics of Bumadizone Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound. Due to the limited availability of specific quantitative data for this compound, this guide also details the standard experimental protocols for characterizing the pharmacokinetic and pharmacodynamic properties of NSAIDs. This includes methodologies for assessing absorption, distribution, metabolism, and excretion (ADME), as well as for determining cyclooxygenase (COX) enzyme inhibition and dose-response relationships. While this compound has been shown to be clinically effective, a thorough quantitative understanding of its pharmacological profile is not extensively documented in publicly available literature. This guide aims to consolidate the known information and provide a framework for its further investigation.

Introduction

This compound, the calcium salt of bumadizone, is a non-steroidal anti-inflammatory drug (NSAID) historically used for the management of pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins that mediate inflammation, pain, and fever.[1] Despite its clinical use in some regions, detailed public data on its pharmacokinetic and pharmacodynamic profile is sparse. This document synthesizes the available information and presents standardized methodologies for the comprehensive evaluation of this compound or similar NSAID compounds.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its anti-inflammatory and analgesic action, which is attributed to the inhibition of prostaglandin synthesis.[1]

Mechanism of Action: Cyclooxygenase Inhibition

This compound inhibits both COX-1 and COX-2 enzymes.[1] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects. The specific molecular structure of this compound may allow for a degree of targeted inhibition, potentially mitigating some of the common NSAID-related adverse effects.

General Signaling Pathway of NSAID Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., Thromboxane A2) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2, PGI2) COX2->Prostaglandins_COX2 GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_COX1->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Bumadizone This compound Bumadizone->COX1 Inhibition Bumadizone->COX2 Inhibition

Figure 1: General mechanism of action for NSAIDs like this compound.

Dose-Response Relationship

Table 1: Summary of Clinical Efficacy of this compound

ComparatorOutcomeReference
PlaceboSuperior efficacy
ParacetamolSuperior efficacy
Acetylsalicylic AcidSuggested comparable efficacy

Pharmacokinetics

The study of how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Qualitative data from a 1977 clinical trial states that this compound is "completely absorbed from the gastro-intestinal tract" with "little mucosal irritation". The same study reports that the maximum plasma concentration (Tmax) is reached after 2 to 3 hours.

Distribution

A 1973 autoradiography study in rats and mice using radiolabeled bumadizone-calcium demonstrated specific localization of the drug in inflamed paws, indicating distribution to the site of inflammation. This suggests that the drug effectively reaches its target tissues.

Metabolism

Information on the metabolism of bumadizone is limited. The aforementioned 1973 autoradiography study noted metabolism in the kidney. Generally, NSAIDs are extensively metabolized by the liver.

Excretion

The 1977 clinical trial report states that excretion of bumadizone is "complete after 48 hours". The primary route of excretion for bumadizone metabolites is believed to be through the kidneys.

Table 2: Summary of Available Pharmacokinetic Parameters for this compound

ParameterValueReference
Absorption
BioavailabilityStated as "completely absorbed"
Tmax (Time to maximum plasma concentration)2 - 3 hours
Distribution
Tissue DistributionLocalizes in inflamed tissue (animal model)
Metabolism
Primary SiteKidney mentioned in an early animal study
Excretion
Total Excretion Time~48 hours
Route of ExcretionPrimarily renal (presumed for metabolites)

Experimental Protocols

Detailed experimental protocols for this compound are not available. Therefore, this section outlines standard methodologies used for the pharmacokinetic and pharmacodynamic characterization of NSAIDs.

Pharmacokinetic Analysis

Workflow for In Vivo Pharmacokinetic Study of an NSAID Dosing Drug Administration (e.g., Oral, IV) Sampling Serial Blood Sampling Dosing->Sampling Analysis Quantitative Analysis of Drug in Plasma (e.g., LC-MS/MS) Sampling->Analysis Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->Modeling Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, Vd, CL) Modeling->Parameters

Figure 2: General workflow for a preclinical or clinical pharmacokinetic study.

4.1.1. In Vivo Pharmacokinetic Study Protocol (Rodent Model - General Example)

  • Animal Model: Male Wistar rats (200-250g) are commonly used.

  • Drug Administration: this compound is administered orally (e.g., via gavage) or intravenously (for bioavailability studies) at a defined dose.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of bumadizone and its potential metabolites in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), volume of distribution (Vd), and clearance (CL).

Pharmacodynamic Analysis: COX Inhibition Assay

Workflow for In Vitro COX Inhibition Assay Enzyme_Source Prepare COX-1 and COX-2 Enzyme Source (e.g., Human Platelets, A549 cells) Incubation Incubate Enzyme with Varying Concentrations of This compound Enzyme_Source->Incubation Substrate Add Arachidonic Acid (Substrate) Incubation->Substrate Measurement Measure Prostaglandin Production (e.g., PGE2, TXB2 via ELISA or LC-MS/MS) Substrate->Measurement Calculation Calculate IC50 Values for COX-1 and COX-2 Inhibition Measurement->Calculation

Figure 3: General workflow for determining the IC50 of an NSAID for COX enzymes.

4.2.1. Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant assessment of COX inhibition by accounting for plasma protein binding.

  • COX-1 Activity (Thromboxane B2 Production):

    • Whole blood from healthy volunteers is collected into tubes without anticoagulants.

    • Aliquots of blood are incubated with various concentrations of this compound or vehicle control.

    • The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

    • Serum is collected after centrifugation.

    • TXB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

    • The concentration of this compound that causes 50% inhibition of TXB2 production (IC50) is calculated.

  • COX-2 Activity (Prostaglandin E2 Production):

    • Whole blood is collected into heparinized tubes.

    • Aliquots are incubated with various concentrations of this compound or vehicle control.

    • Lipopolysaccharide (LPS) is added to induce COX-2 expression and activity.

    • The blood is incubated at 37°C for an extended period (e.g., 24 hours).

    • Plasma is collected after centrifugation.

    • Prostaglandin E2 (PGE2) levels are quantified by ELISA or LC-MS/MS.

    • The IC50 for COX-2 is determined as the concentration of this compound that inhibits 50% of PGE2 production.

Plasma Protein Binding Assay

4.3.1. Equilibrium Dialysis Protocol

  • A semi-permeable membrane separates a chamber containing human plasma spiked with this compound from a chamber containing a protein-free buffer.

  • The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • The concentration of this compound is measured in both the plasma and buffer chambers.

  • The percentage of unbound drug is calculated as the ratio of the concentration in the buffer to the concentration in the plasma. The percentage of protein binding is then determined by subtracting the unbound percentage from 100%.

Conclusion

This compound is a clinically effective NSAID with a general mechanism of action consistent with other drugs in its class. However, a detailed, publicly available quantitative characterization of its pharmacokinetics and pharmacodynamics is lacking. The qualitative data suggests complete oral absorption with a Tmax of 2-3 hours and complete excretion within 48 hours. This guide provides a framework of standard experimental protocols that can be employed to generate the necessary quantitative data for a comprehensive understanding of this compound's pharmacological profile. Such data is crucial for optimizing dosing regimens, predicting potential drug interactions, and fully assessing its therapeutic index for drug development and clinical research professionals. Further research is warranted to fill the existing gaps in the scientific literature regarding this compound.

References

Synthesis and Structural Characterization of Bumadizone Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic, antipyretic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound. It includes detailed (representative) experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of pharmaceutical compounds.

Introduction

This compound is the calcium salt of bumadizone, a derivative of butylmalonic acid and 1,2-diphenylhydrazine.[1] As an NSAID, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] The formation of the calcium salt enhances the solubility and bioavailability of the parent compound.[1] This guide outlines the synthetic route to this compound and the analytical techniques employed for its structural elucidation and characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the condensation of butylmalonic acid with 1,2-diphenylhydrazine to form the active pharmaceutical ingredient, bumadizone. The second step is the formation of the calcium salt.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Salt Formation Butylmalonic_Acid Butylmalonic Acid Condensation Butylmalonic_Acid->Condensation Diphenylhydrazine 1,2-Diphenylhydrazine Diphenylhydrazine->Condensation Bumadizone Bumadizone Salt_Formation Bumadizone->Salt_Formation Condensation->Bumadizone Heat, Solvent Calcium_Source Calcium Ion Source (e.g., CaCl2) Calcium_Source->Salt_Formation Bumadizone_Calcium This compound Salt_Formation->Bumadizone_Calcium Aqueous Media

Caption: Synthetic pathway of this compound.

Experimental Protocols

Disclaimer: The following protocols are representative and based on general principles of organic synthesis, as detailed experimental procedures for this compound are not widely available in the public domain.

Step 1: Synthesis of Bumadizone (Butylmalonic acid mono-(1,2-diphenylhydrazide))

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butylmalonic acid (1 equivalent) and 1,2-diphenylhydrazine (1 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol to the flask. Ethanol is often used to improve the solubility of reactants.

  • Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system to yield pure bumadizone.

Step 2: Synthesis of this compound

  • Dissolution: Dissolve the purified bumadizone in an aqueous basic solution (e.g., sodium hydroxide solution) to form the sodium salt of bumadizone.

  • Salt Formation: To this solution, add an aqueous solution of a calcium salt, such as calcium chloride (CaCl₂), dropwise with stirring. A precipitate of this compound will form.

  • Isolation and Drying: The precipitate is collected by filtration, washed with deionized water to remove any soluble impurities, and then dried under vacuum to yield this compound. For the hemihydrate form, crystallization is performed under controlled humidity conditions.

Quantitative Data for Synthesis
ParameterValueReference
Bumadizone Molecular Formula C₁₉H₂₂N₂O₃[2]
Bumadizone Molecular Weight 326.39 g/mol [2]
This compound (Anhydrous) Molecular Formula C₃₈H₄₂CaN₄O₆
This compound (Anhydrous) Molecular Weight 690.8 g/mol
This compound Hemihydrate Molecular Formula C₇₆H₈₆Ca₂N₈O₁₃
This compound Hemihydrate Molecular Weight 1399.7 g/mol
Reaction Yield Not specified in available literature.
Melting Point Not specified in available literature.

Structural Characterization

The structural characterization of this compound is crucial for confirming its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is typically employed.

Experimental Workflow for Characterization

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_chromatography Chromatographic Analysis Bumadizone_Calcium_Sample This compound Sample FTIR FTIR Spectroscopy Bumadizone_Calcium_Sample->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Bumadizone_Calcium_Sample->NMR Proton & Carbon Environment MS Mass Spectrometry Bumadizone_Calcium_Sample->MS Molecular Weight & Fragmentation XRD X-ray Diffraction (XRD) Bumadizone_Calcium_Sample->XRD Crystal Structure HPLC High-Performance Liquid Chromatography (HPLC) Bumadizone_Calcium_Sample->HPLC Purity & Quantification Structural_Confirmation Structural Confirmation FTIR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation XRD->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Workflow for the structural characterization of this compound.

Spectroscopic and Crystallographic Data

Note: Detailed experimental spectra and crystallographic data for this compound are not widely available in the public domain. The information below is based on general knowledge of these techniques and any available data for related compounds.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching (amide)
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1700C=O stretching (carboxylic acid)
~1650C=O stretching (amide)
~1600, ~1490C=C stretching (aromatic)
~1450C-H bending
~1200C-N stretching

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Expected signals would include those for the aromatic protons of the diphenylhydrazide moiety, the aliphatic protons of the butyl group, and the methine proton of the malonic acid backbone.

  • ¹³C NMR: Expected signals would correspond to the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the butyl chain.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. The molecular ion peak would correspond to the molecular weight of the bumadizone cation.

3.2.4. X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound, including bond lengths, bond angles, and crystal packing information.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

As a typical NSAID, this compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

NSAID_Mechanism Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Bumadizone Bumadizone Bumadizone->COX_Enzymes Inhibition

Caption: General mechanism of action for NSAIDs like bumadizone.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. While specific, publicly available experimental data is limited, this document consolidates the known chemical principles and analytical methodologies relevant to this compound. The provided protocols and diagrams serve as a foundational resource for researchers in the field of medicinal chemistry and drug development, facilitating a better understanding of this important non-steroidal anti-inflammatory agent. Further research to publish detailed experimental and characterization data would be beneficial to the scientific community.

References

In-Depth Technical Guide: Bumadizone Calcium Solubility and Stability Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic and anti-inflammatory properties in the management of conditions such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, with a specific focus on its solubility and stability profiles. Understanding these parameters is critical for the formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of pharmaceutical products containing this compound.

Bumadizone, the active moiety, is chemically described as butylmalonic acid mono-(1,2-diphenylhydrazide)[1]. The calcium salt form is often used to enhance its pharmaceutical properties[2]. This document synthesizes available data on its solubility in various media and its stability under different stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

This compound is an organic calcium salt. The formation of the calcium salt is intended to improve the solubility and bioavailability of the parent compound, bumadizone[2].

Table 1: General Physicochemical Properties of Bumadizone and this compound

PropertyBumadizoneThis compoundSource(s)
Chemical Name Butylmalonic acid mono-(1,2-diphenylhydrazide)Calcium bis(2-[anilino(phenyl)carbamoyl]hexanoate)[1][3]
CAS Number 3583-64-034461-73-9
Molecular Formula C₁₉H₂₂N₂O₃C₃₈H₄₂CaN₄O₆
Molecular Weight 326.39 g/mol 690.8 g/mol

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. While extensive quantitative data for this compound is not widely published, available information suggests the following qualitative characteristics.

Table 2: Qualitative Solubility of Bumadizone and this compound

SolventBumadizoneThis compoundSource(s)
Water Data not availableThe calcium salt enhances solubility in biological systems.
DMSO Slightly solubleData not available
Methanol Slightly solubleData not available
Ethanol Implied solubility for synthesisData not available
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent (e.g., water, buffer) prep1->prep2 Dispense equi1 Agitate at a constant temperature (e.g., 25°C or 37°C) equi2 Allow to reach equilibrium (typically 24-48 hours) equi1->equi2 Shake ana1 Filter the suspension to remove undissolved solid ana2 Quantify the concentration in the filtrate using a validated analytical method (e.g., HPLC) ana1->ana2 Analyze

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., purified water, buffers of different pH).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw a sample of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies also help in developing stability-indicating analytical methods.

Forced Degradation Studies

This compound has been shown to be susceptible to degradation under alkaline conditions. Comprehensive forced degradation studies should be conducted under the stress conditions recommended by ICH guidelines.

G cluster_stress Stress Conditions (ICH Q1A) Bumadizone_Calcium This compound Acid Acidic Hydrolysis (e.g., 0.1N HCl) Bumadizone_Calcium->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Bumadizone_Calcium->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Bumadizone_Calcium->Oxidation Thermal Thermal Stress (e.g., 60°C) Bumadizone_Calcium->Thermal Photo Photolytic Stress (ICH Q1B) Bumadizone_Calcium->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Table 3: Summary of Known Stability of this compound

Stress ConditionObservationSource(s)
Alkaline Hydrolysis Susceptible to degradation. An alkaline-induced degradation product has been identified and analytical methods are available for its separation and quantification.
Acidic Hydrolysis Data not available
Oxidative Stress Data not available
Thermal Stress Data not available
Photolytic Stress Data not available
Experimental Protocol for Forced Degradation Studies

The following protocols are based on general ICH guidelines for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat if necessary.

    • Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80 °C).

    • Photodegradation: Expose the solid drug or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.

  • Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating Analytical Method

A stability-indicating method is essential to separate the parent drug from its degradation products. An RP-HPLC method has been reported for the determination of bumadizone in the presence of its alkaline-induced degradation product.

Table 4: Example of a Reported RP-HPLC Method for this compound and its Alkaline Degradant

ParameterConditionSource(s)
Column Phenomenex C18
Mobile Phase Methanol:Water:Acetonitrile (20:30:50, v/v/v)
Flow Rate 2 mL/min
Detection UV at 235 nm

Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of these pro-inflammatory prostaglandins.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Bumadizone_Calcium This compound Bumadizone_Calcium->COX_Enzymes Inhibits

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. The data highlights that while the calcium salt is intended to improve solubility, quantitative data remains scarce in publicly available literature. The primary known instability is its degradation under alkaline conditions. To fully characterize this API for robust formulation development, further comprehensive studies are required to establish a complete solubility and stability profile, including degradation kinetics and identification of all potential degradation products under various stress conditions. The provided experimental protocols offer a starting point for conducting such necessary investigations in accordance with regulatory expectations.

References

In Vitro Metabolic Pathways of Bumadizone Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro metabolic studies on bumadizone calcium are not extensively available in publicly accessible literature. The following guide presents a putative metabolic map and associated methodologies based on the well-documented biotransformation of structurally analogous compounds, particularly other non-steroidal anti-inflammatory drugs (NSAIDs) containing phenyl and butyl moieties, such as phenylbutazone. The presented pathways, data, and protocols should be considered illustrative and require experimental verification for this compound.

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. This technical guide provides a comprehensive overview of the probable in vitro metabolic pathways of this compound, drawing parallels with structurally related compounds.

Bumadizone is chemically described as 2-[anilino(phenyl)carbamoyl]hexanoic acid. Its structure features a butyl side chain and two phenyl rings, which are common sites for metabolic modification.

Proposed In Vitro Metabolic Pathways

The in vitro metabolism of this compound is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by hepatic enzymes.

Phase I Metabolism: Oxidative Transformations

Phase I metabolism of bumadizone is likely dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily, which are abundant in liver microsomes. The primary sites of oxidation are predicted to be the aliphatic butyl chain and the aromatic phenyl rings.

  • Hydroxylation of the Butyl Chain: The n-butyl side chain is susceptible to hydroxylation at various positions, with ω- and (ω-1)-hydroxylation being the most common. This would lead to the formation of alcohol metabolites. Further oxidation of these primary and secondary alcohols could yield corresponding aldehydes, ketones, and carboxylic acids.

  • Hydroxylation of the Phenyl Rings: The two phenyl rings are also probable sites for hydroxylation, typically at the para-position due to steric accessibility. This would result in the formation of phenolic metabolites.

Phase II Metabolism: Conjugation Reactions

The primary functional groups of bumadizone (carboxylic acid) and its Phase I metabolites (hydroxyl groups) are amenable to conjugation with endogenous molecules, which increases their water solubility and facilitates their excretion.

  • Glucuronidation: The carboxylic acid moiety of the parent bumadizone molecule is a prime candidate for the formation of an acyl glucuronide. Additionally, the hydroxylated metabolites formed during Phase I can undergo O-glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic metabolites could also be subject to sulfation, a conjugation reaction catalyzed by sulfotransferases (SULTs), though this is often a less prominent pathway compared to glucuronidation for NSAIDs.

The proposed metabolic pathways are visualized in the following diagram:

Bumadizone_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Bumadizone Bumadizone Butyl-hydroxylated Metabolites Butyl-hydroxylated Metabolites Bumadizone->Butyl-hydroxylated Metabolites CYP450 (Hydroxylation) Phenyl-hydroxylated Metabolites Phenyl-hydroxylated Metabolites Bumadizone->Phenyl-hydroxylated Metabolites CYP450 (Hydroxylation) Bumadizone Glucuronide Bumadizone Glucuronide Bumadizone->Bumadizone Glucuronide UGTs (Glucuronidation) Hydroxylated Metabolite\nGlucuronides Hydroxylated Metabolite Glucuronides Butyl-hydroxylated Metabolites->Hydroxylated Metabolite\nGlucuronides UGTs (Glucuronidation) Phenyl-hydroxylated Metabolites->Hydroxylated Metabolite\nGlucuronides UGTs (Glucuronidation)

Caption: Proposed metabolic pathways of this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the in vitro metabolism of this compound. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesT1/2 (min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat3023.1
Dog6011.6
Monkey5213.3

Table 2: Metabolite Profile of this compound in Human Hepatocytes (2-hour incubation)

MetabolitePutative StructureRelative Abundance (%)
M1Bumadizone Glucuronide40
M24'-Hydroxy-bumadizone25
M33-Hydroxybutyl-bumadizone15
M44'-Hydroxy-bumadizone Glucuronide10
M53-Hydroxybutyl-bumadizone Glucuronide5
Unchanged Bumadizone-5

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro investigation of drug metabolism. Below are standard protocols for key experiments.

Metabolic Stability in Liver Microsomes

This assay determines the rate of disappearance of the parent drug when incubated with liver microsomes.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes (e.g., human, rat, dog; final concentration 0.5 mg/mL)

    • This compound (final concentration 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Termination of Reaction: Immediately stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (T1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Incubation Mixture (Buffer, Microsomes, Bumadizone) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sampling Sample at Time Points initiate->sampling terminate Terminate Reaction sampling->terminate process Process Sample (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Calculate T1/2 and CLint analyze->data_analysis

Caption: Experimental workflow for metabolic stability assay.
Metabolite Identification in Hepatocytes

This assay identifies the major metabolites formed from the parent drug in a more complete cellular system.

Protocol:

  • Cell Culture: Plate cryopreserved hepatocytes (e.g., human) in collagen-coated plates and allow them to attach.

  • Incubation: Replace the medium with fresh incubation medium containing this compound (e.g., 10 µM).

  • Time Course: Incubate the cells at 37°C in a humidified incubator with 5% CO2. Collect samples of the cell culture supernatant and/or cell lysate at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: Quench the reaction by adding ice-cold acetonitrile. Centrifuge to remove cell debris and proteins.

  • Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites. The mass shifts from the parent drug will indicate the type of metabolic modification (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

  • Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures.

Metabolite_ID_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Incubation cluster_analysis Analysis culture Plate and Culture Hepatocytes incubate Incubate with Bumadizone culture->incubate time_course Collect Samples Over Time incubate->time_course prepare Prepare Samples time_course->prepare lcms High-Resolution LC-MS/MS Analysis prepare->lcms elucidate Structure Elucidation (MS/MS) lcms->elucidate

Caption: Workflow for metabolite identification in hepatocytes.

Conclusion

While specific experimental data on the in vitro metabolism of this compound is limited, a robust hypothesis can be formulated based on its chemical structure and the known metabolic pathways of similar NSAIDs. The proposed primary metabolic routes are hydroxylation of the butyl and phenyl moieties, followed by glucuronidation of the parent drug and its hydroxylated metabolites. The provided experimental protocols offer a standard framework for the definitive in vitro characterization of this compound's metabolic fate. Such studies are indispensable for a thorough understanding of its disposition and for guiding its safe and effective clinical use.

References

Unraveling the Cyclooxygenase Affinity of Bumadizone Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bumadizone calcium is a non-steroidal anti-inflammatory drug recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key signaling molecules in pain and inflammation.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is inducible and its expression is elevated during inflammation.[1] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1] A thorough understanding of the binding affinity of this compound to each COX isoform is therefore essential for a complete pharmacological characterization.

This compound and Cyclooxygenase Inhibition

This compound functions by blocking the activity of both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins.[1] This reduction in prostaglandin levels leads to the alleviation of pain and inflammation. However, the precise quantitative binding affinity of this compound for COX-1 versus COX-2, typically expressed as IC50 (the half maximal inhibitory concentration) or Ki (inhibition constant) values, is not well-documented in publicly available scientific literature. The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile.

Quantitative Data on COX-1 and COX-2 Inhibition

As of the latest literature review, specific IC50 or Ki values detailing the binding affinity of this compound to COX-1 and COX-2 have not been reported. To facilitate future research and provide a template for data presentation, the following table illustrates how such quantitative data would be structured. The values presented are hypothetical and for illustrative purposes only.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-1/COX-2)
This compound[Data Not Available][Data Not Available][Data Not Available]
Hypothetical Value A1553
Hypothetical Value B500.5100

Caption: Table illustrating the presentation of quantitative data for COX-1 and COX-2 inhibition.

Experimental Protocols for Determining COX Binding Affinity

To determine the COX-1 and COX-2 binding affinities of this compound, established in vitro assays can be employed. The following is a detailed, representative protocol based on commonly used methodologies for other NSAIDs.

Human Whole Blood Assay

The human whole blood assay is a widely accepted method for assessing the COX-inhibitory activity of NSAIDs in a physiologically relevant environment.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • This compound.

  • Arachidonic acid.

  • Lipopolysaccharide (LPS).

  • Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).

  • Phosphate-buffered saline (PBS).

  • Centrifuge.

  • Incubator.

Protocol:

  • Blood Collection: Collect venous blood into tubes containing an anticoagulant (e.g., heparin).

  • COX-1 Assay (TXB2 Production):

    • Aliquot whole blood into separate tubes.

    • Add varying concentrations of this compound or vehicle control.

    • Incubate at 37°C for a specified time (e.g., 1 hour).

    • Initiate coagulation by allowing the blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity.

    • Centrifuge the samples to separate the serum.

    • Measure the concentration of TXB2 in the serum using an EIA kit.

  • COX-2 Assay (PGE2 Production):

    • Aliquot whole blood into separate tubes.

    • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.

    • Incubate at 37°C for 24 hours.

    • Add varying concentrations of this compound or vehicle control.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Add arachidonic acid to initiate prostaglandin synthesis.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Centrifuge the samples to separate the plasma.

    • Measure the concentration of PGE2 in the plasma using an EIA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition, from the dose-response curve.

In Vitro Enzyme Assay using Purified COX-1 and COX-2

This method allows for the direct assessment of the inhibitory activity of this compound on isolated COX enzymes.

Objective: To determine the IC50 values of this compound for purified human or ovine COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • This compound.

  • Arachidonic acid.

  • Reaction buffer (e.g., Tris-HCl).

  • Cofactors (e.g., hematin, glutathione).

  • EIA kit for PGE2.

  • Microplate reader.

Protocol:

  • Enzyme Preparation: Prepare working solutions of purified COX-1 and COX-2 enzymes in the reaction buffer.

  • Inhibition Assay:

    • In a microplate, add the reaction buffer, cofactors, and varying concentrations of this compound or vehicle control.

    • Add the COX-1 or COX-2 enzyme to each well.

    • Pre-incubate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 2 minutes).

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Measurement:

    • Measure the amount of PGE2 produced in each well using an EIA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE2 production for each concentration of this compound.

    • Determine the IC50 values as described for the whole blood assay.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for its study.

COX_Signaling_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Bumadizone_Calcium This compound Bumadizone_Calcium->COX1 Bumadizone_Calcium->COX2

Caption: COX Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_COX1 COX-1 Inhibition Assay cluster_COX2 COX-2 Inhibition Assay Whole_Blood_1 Whole Blood Incubate_Bumadizone_1 Incubate with This compound Whole_Blood_1->Incubate_Bumadizone_1 Clotting Induce Clotting Incubate_Bumadizone_1->Clotting Measure_TXB2 Measure TXB2 Clotting->Measure_TXB2 Data_Analysis Data Analysis (IC50 Determination) Measure_TXB2->Data_Analysis Whole_Blood_2 Whole Blood Induce_COX2 Induce COX-2 with LPS Whole_Blood_2->Induce_COX2 Incubate_Bumadizone_2 Incubate with This compound Induce_COX2->Incubate_Bumadizone_2 Add_AA Add Arachidonic Acid Incubate_Bumadizone_2->Add_AA Measure_PGE2 Measure PGE2 Add_AA->Measure_PGE2 Measure_PGE2->Data_Analysis

Caption: Experimental Workflow for Determining COX Inhibition.

Conclusion

While this compound is known to inhibit both COX-1 and COX-2, a precise quantitative understanding of its binding affinity to each isoform is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide has outlined the established methodologies that can be employed to determine these critical parameters. The provided protocols for the human whole blood assay and in vitro enzyme assays offer a clear path for researchers to generate the necessary data. The visualization of the COX signaling pathway and experimental workflows further aids in conceptualizing the drug's mechanism and the scientific approach to its study. Future research focused on generating specific IC50 values for this compound will be invaluable for the scientific and medical communities, enabling a more informed use of this NSAID in clinical practice and guiding the development of next-generation anti-inflammatory agents.

References

An In-depth Technical Guide to the Chemical Properties of Bumadizone Calcium Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumadizone calcium hemihydrate is the calcium salt hemihydrate form of Bumadizone, a non-steroidal anti-inflammatory drug (NSAID).[1][2] It has been utilized in the treatment of rheumatoid arthritis and other inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound hemihydrate, including its identity, structure, and known physicochemical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key chemical properties, empowering researchers to conduct their own analyses.

Chemical Identity and Structure

This compound hemihydrate is an organic calcium salt. The parent compound, bumadizone, is a carbohydrazide produced by the formal condensation of a carboxy group from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine.[1] The calcium salt form is employed to enhance solubility and bioavailability. The hemihydrate form indicates the incorporation of water molecules within the crystal structure in a specific ratio.

Table 1: General and Structural Information for this compound Hemihydrate

PropertyValueSource(s)
IUPAC Name calcium;2-[anilino(phenyl)carbamoyl]hexanoate;hydrate
Synonyms This compound, Desflam, Eumotol, Rheumatol, N-(2-Carboxycaproyl)hydrazobenzene calcium salt hemihydrate
CAS Number 69365-73-7
Molecular Formula C₇₆H₈₆Ca₂N₈O₁₃
Alternative Formula 4C₁₉H₂₁N₂O₃·2Ca·H₂O
Molecular Weight 1399.7 g/mol
Parent Compound Bumadizone (C₁₉H₂₂N₂O₃)
Parent Compound MW 326.396 g/mol

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for this compound hemihydrate are scarce in public domain, this section outlines the key properties and provides generalized information where available.

Table 2: Physicochemical Data for this compound Hemihydrate

PropertyValueRemarks
Solubility Data not publicly available. The calcium salt form is intended to enhance aqueous solubility compared to the parent compound.See Section 5.1 for a detailed experimental protocol for solubility determination.
pKa Data not publicly available.As a carboxylic acid derivative, bumadizone is expected to have an acidic pKa. See Section 5.2 for a detailed experimental protocol for pKa determination.
Melting Point Data not publicly available.See Section 5.3 for a general experimental protocol for melting point determination.
Stability Stable under normal storage conditions. Susceptible to degradation under alkaline conditions.See Section 5.4 for a detailed protocol for conducting stability studies.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound hemihydrate. While full spectra are not publicly available, some data on the analytical wavelengths used for its quantification have been reported.

Table 3: Spectroscopic Data for Bumadizone

TechniqueWavelength/WavenumberRemarksSource(s)
UV Spectrophotometry 243 nmWavelength used for quantification in derivative spectrophotometry.
FTIR Spectroscopy 1179.97 cm⁻¹Wavenumber used for quantification in Attenuated Total Reflectance-FTIR.
¹H NMR Spectroscopy No specific data available for the hemihydrate salt.A general protocol for NMR analysis is provided in Section 5.5.
Mass Spectrometry No specific data available for the hemihydrate salt.A general protocol for mass spectrometry analysis is provided in Section 5.5.

Experimental Protocols

The following sections provide detailed methodologies for determining the key chemical properties of this compound hemihydrate.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound hemihydrate in a given solvent system (e.g., purified water, physiological buffers).

Materials:

  • This compound hemihydrate

  • Solvent of choice (e.g., water, phosphate buffer pH 7.4)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound hemihydrate to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

  • Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all solid particles.

  • Quantify the concentration of bumadizone in the filtrate using a validated analytical method.

  • The experiment should be performed in triplicate.

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis A Add excess bumadizone calcium hemihydrate to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and filter the supernatant B->C D Quantify concentration using HPLC-UV C->D

Caption: Workflow for solubility determination using the shake-flask method.

Protocol for pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Objective: To determine the pKa value(s) of bumadizone.

Materials:

  • Bumadizone

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)

  • pH meter with a suitable electrode, calibrated with standard buffers

  • Temperature-controlled titration vessel

  • Magnetic stirrer

Procedure:

  • Dissolve an accurately weighed amount of bumadizone in a suitable solvent (e.g., a co-solvent system like water:ethanol if aqueous solubility is low).

  • Place the solution in the temperature-controlled vessel and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized titrant in small, precise increments.

  • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

G A Dissolve Bumadizone B Titrate with standardized acid or base A->B C Record pH after each addition B->C D Plot pH vs. titrant volume C->D E Determine pKa from half-equivalence point D->E

Caption: Logical workflow for pKa determination by potentiometric titration.

Protocol for Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound hemihydrate.

Materials:

  • This compound hemihydrate, finely powdered

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the expected melting point is approached.

  • Record the temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point).

  • The melting point is reported as this range.

Protocol for Stability Studies (Forced Degradation)

This protocol is based on ICH guidelines and is designed to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound hemihydrate under various stress conditions.

Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80 °C).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure (General):

  • Prepare solutions or expose solid samples of this compound hemihydrate to the stress conditions.

  • At specified time points, withdraw samples.

  • Neutralize the samples from acidic and alkaline conditions before analysis.

  • Analyze the stressed samples using a validated, stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Calculate the percentage of degradation.

General Protocol for Spectroscopic Analysis

Objective: To obtain IR, NMR, and Mass Spectra for structural confirmation.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or using an ATR accessory.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic peaks for functional groups present in the molecule (e.g., C=O, N-H, aromatic C-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

  • Mass Spectrometry (MS):

    • Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer (e.g., via electrospray ionization - ESI).

    • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Synthesis Overview

The synthesis of this compound hemihydrate is a multi-step process.

  • Formation of Bumadizone: This involves the condensation of the carboxy groups of butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine.

  • Salt Formation: The synthesized bumadizone is then reacted with a source of calcium ions to form the calcium salt. This step is crucial for improving the pharmaceutical properties of the drug.

  • Crystallization: The final step is the crystallization of the calcium salt under controlled conditions to yield the hemihydrate form.

G A Butylmalonic Acid + 1,2-Diphenylhydrazine B Condensation Reaction A->B C Bumadizone (Parent Compound) B->C D Reaction with Calcium Ions C->D E This compound D->E F Controlled Crystallization E->F G This compound Hemihydrate F->G

Caption: General synthesis pathway for this compound hemihydrate.

Mechanism of Action: Prostaglandin Synthesis Inhibition

As a non-steroidal anti-inflammatory drug (NSAID), bumadizone exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, bumadizone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Bumadizone Bumadizone Bumadizone->COX-1 / COX-2 Inhibition

Caption: Bumadizone's mechanism of action via COX enzyme inhibition.

Conclusion

This technical guide has summarized the available chemical information for this compound hemihydrate and provided detailed, actionable protocols for the experimental determination of its key physicochemical properties. While a comprehensive public dataset for this compound is lacking, the methodologies and structural information presented herein offer a solid foundation for researchers and drug development professionals working with this active pharmaceutical ingredient. The provided diagrams for experimental workflows and the mechanism of action serve to visually clarify these critical aspects.

References

Unveiling the Degradation Pathway of Bumadizone Calcium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of degradation products of bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID). Understanding the degradation profile of an active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy. This document summarizes the known degradation products, outlines detailed experimental protocols for their analysis, and presents the available quantitative data from forced degradation studies.

Introduction to this compound and its Stability

This compound is the calcium salt of bumadizone, a compound recognized for its anti-inflammatory, antipyretic, and analgesic properties. As with any pharmaceutical compound, this compound is susceptible to degradation under various environmental conditions, which can lead to the formation of impurities that may impact its therapeutic effect and safety profile. Forced degradation studies are therefore essential to identify potential degradation products and establish stability-indicating analytical methods.

Identified Degradation Products

Forced degradation studies are intentionally conducted under stressful conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress, to accelerate the degradation process and identify potential degradation products.

Alkaline Degradation

Under alkaline conditions, this compound undergoes degradation to form N,N'-diphenylhydrazine . This has been identified as a significant degradation product when the drug substance is subjected to strong alkaline stress.

Degradation Pathway under Alkaline Conditions:

The formation of N,N'-diphenylhydrazine from bumadizone under alkaline conditions likely involves the hydrolysis of the amide bond.

G Bumadizone This compound Intermediate Hydrolysis Intermediate Bumadizone->Intermediate Alkaline Hydrolysis (e.g., 1M NaOH, reflux) DP1 N,N'-diphenylhydrazine Intermediate->DP1 Butylmalonic_acid Butylmalonic Acid derivative Intermediate->Butylmalonic_acid

Caption: Proposed degradation pathway of this compound under alkaline conditions.

Acidic, Oxidative, Photolytic, and Thermal Degradation

As of the latest available data, specific degradation products of this compound under acidic, oxidative, photolytic, and thermal stress conditions have not been explicitly identified in the public domain literature. While general principles of drug degradation suggest that the amide linkage in bumadizone could be susceptible to acid hydrolysis, and other parts of the molecule could be prone to oxidation or photolysis, specific structures of the resulting products have not been elucidated. Further research is required to fully characterize the degradation profile of this compound under these conditions.

Quantitative Data from Forced Degradation Studies

Currently, detailed quantitative data summarizing the percentage of degradation of this compound and the formation of its degradation products under various stress conditions are not widely available in published literature. The primary focus of existing studies has been on the development of analytical methods to separate the parent drug from its alkaline degradation product.

Experimental Protocols

The following are detailed methodologies for key experiments related to the identification and quantification of this compound and its alkaline degradation product.

Forced Degradation Protocol (Alkaline Condition)

This protocol describes the procedure for inducing the degradation of this compound under alkaline stress to generate the N,N'-diphenylhydrazine degradation product[1].

Objective: To generate the alkaline degradation product of this compound.

Procedure:

  • Reflux a solution of this compound in 1M Sodium Hydroxide (NaOH).

  • Continue the reflux for a period of 7 hours to ensure sufficient degradation.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate acid (e.g., Hydrochloric Acid) before analysis.

Analytical Methodologies for Separation and Quantification

Two primary chromatographic methods have been developed and validated for the simultaneous determination of bumadizone and its alkaline-induced degradation product.

Instrumentation: HPTLC system equipped with a densitometric scanner. Stationary Phase: TLC silica gel 60 F254 plates. Mobile Phase: Hexane : Ethyl Acetate : Glacial Acetic Acid (8:2:0.2, v/v/v). Detection: Densitometric measurement at 240 nm.

Workflow for HPTLC Analysis:

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis Sample_Application Apply Bumadizone and Degradation Product to Plate Development Develop Plate in Mobile Phase Sample_Application->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning at 240 nm Drying->Scanning Quantification Quantify Bands Scanning->Quantification G cluster_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Analysis Sample_Injection Inject Sample into HPLC Elution Isocratic Elution with Mobile Phase Sample_Injection->Elution UV_Detection UV Detection at 235 nm Elution->UV_Detection Chromatogram_Analysis Analyze Chromatogram UV_Detection->Chromatogram_Analysis

References

Spectroscopic Analysis of Bumadizone Calcium: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze the molecular structure of bumadizone calcium, a non-steroidal anti-inflammatory drug. The following sections detail the predicted spectroscopic data based on its chemical structure, comprehensive experimental protocols for acquiring this data, and a logical workflow for its structural elucidation.

This compound is an organic calcium salt of bumadizone.[1][2] It is used for the treatment of rheumatoid arthritis and has both antipyretic and non-steroidal anti-inflammatory properties.[1] The chemical formula for this compound is C38H42CaN4O6.[1]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on the known chemical structure of the bumadizone molecule. These predictions are derived from established principles of spectroscopic interpretation for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Bumadizone

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic Protons (C₆H₅)7.0 - 7.5MultipletThe two phenyl rings will produce complex overlapping signals in the aromatic region.
N-H Proton8.0 - 9.0Singlet (broad)The chemical shift can be highly variable and concentration-dependent. May exchange with D₂O.
Methine Proton (-CH-)3.5 - 4.0TripletThis proton is adjacent to the butyl chain and the carbonyl group.
Methylene Protons (-CH₂-) of Butyl Chain1.2 - 1.8MultipletsThe four methylene groups of the butyl chain will have distinct but potentially overlapping signals.
Methyl Protons (-CH₃) of Butyl Chain0.8 - 1.0TripletThe terminal methyl group of the butyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for Bumadizone

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O)170 - 180
Aromatic Carbons (C₆H₅)110 - 140
Methine Carbon (-CH-)50 - 60
Methylene Carbons (-CH₂-) of Butyl Chain20 - 40
Methyl Carbon (-CH₃) of Butyl Chain10 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Carbonyl (Amide) C=O Stretch1650 - 1680Strong
Carboxylate (COO⁻) Asymmetric Stretch1550 - 1610Strong
Aromatic C=C Bending1450 - 1600Medium
C-N Stretch1200 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is approximately 690.8 g/mol .[1]

Table 4: Plausible Mass Spectrometry Fragmentation of Bumadizone

m/z Value Possible Fragment Notes
326[M+H]⁺ of Bumadizone (acid form)Molecular ion of the active moiety.
281[M+H - COOH]⁺Loss of the carboxylic acid group.
183[C₆H₅-NH-N-C₆H₅]⁺Fragment corresponding to the diphenylhydrazine moiety.
77[C₆H₅]⁺Phenyl group fragment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of bumadizone.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 90°, spectral width of 10-15 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Signal-to-noise ratio can be improved by increasing the number of scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 45-90°, spectral width of 200-250 ppm, and a longer acquisition time and relaxation delay compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr, spectroscopic grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a sample holder for KBr pellets.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of air should be recorded and subtracted from the sample spectrum.

Procedure (ATR Method):

  • Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Spectral Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum as described above.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of bumadizone and its fragments.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer's ionization source via direct infusion or through a liquid chromatography (LC) system.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions. In MS/MS, a precursor ion (e.g., the molecular ion of bumadizone) is selected and fragmented, and the masses of the product ions are measured.

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use software to predict the elemental composition based on the accurate masses.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a pharmaceutical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data FTIR_Data Functional Group ID FTIR->FTIR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data Structure Proposed Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Bumadizone Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID). This document collates chemical and pharmacological information, outlines relevant experimental methodologies, and presents logical workflows for its analysis, addressing the critical need for a consolidated reference for research and development.

Chemical and Physical Properties

This compound is the calcium salt of bumadizone. It has been used for its anti-inflammatory, analgesic, and antipyretic properties. The compound exists in various forms, including anhydrous and hemihydrate states, as well as racemic mixtures and stereoisomers. Below is a summary of its key chemical identifiers and properties.

Table 1: Chemical Identity of Bumadizone and its Calcium Salts

IdentifierBumadizone (Parent Compound)This compound (Anhydrous)This compound Hemihydrate
Molecular Formula C₁₉H₂₂N₂O₃[1]C₃₈H₄₂CaN₄O₆[2][3]C₇₆H₈₆Ca₂N₈O₁₃[1]
Molecular Weight 326.4 g/mol [1]690.8 g/mol 1399.7 g/mol
CAS Number 3583-64-034461-73-969365-73-7
Stereochemistry Racemic(R)- and (S)- forms existRacemic
Synonyms Butylmalonic acid mono-(1,2-diphenylhydrazide)EumotolThis compound salt hemihydrate

Mechanism of Action: COX Inhibition

Bumadizone exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

The primary mechanism of action for bumadizone involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain and inflammation. By blocking COX enzymes, bumadizone reduces the synthesis of these pro-inflammatory prostaglandins. While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.

Bumadizone_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Gastro Prostaglandins (Gastric Protection) COX1->Prostaglandins_Gastro Prostaglandins_Inflam Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflam Gastric_Effects Gastric Side Effects Prostaglandins_Gastro->Gastric_Effects Inflammation Pain & Inflammation Prostaglandins_Inflam->Inflammation Bumadizone Bumadizone Bumadizone->COX1 Bumadizone->COX2

Bumadizone's inhibitory action on COX enzymes.

Experimental Protocols

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state properties can be thoroughly investigated using a suite of standard analytical techniques.

Physicochemical Characterization of the Crystalline Form

The following workflow outlines the typical experimental approach for characterizing a crystalline pharmaceutical solid like this compound.

Physicochemical_Characterization_Workflow Start This compound Sample XRPD X-Ray Powder Diffraction (XRPD) Start->XRPD Thermal Thermal Analysis (DSC/TGA) Start->Thermal Spectroscopy Vibrational Spectroscopy (FTIR/Raman) Start->Spectroscopy Microscopy Microscopy (SEM/PLM) Start->Microscopy Data_Analysis Data Integration and Phase Identification XRPD->Data_Analysis Thermal->Data_Analysis Spectroscopy->Data_Analysis Microscopy->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report

Workflow for physicochemical characterization.
  • X-Ray Powder Diffraction (XRPD):

    • Objective: To determine the crystalline nature and identify the polymorphic form of this compound.

    • Method: A small amount of the powdered sample is uniformly spread on a sample holder. The sample is then irradiated with monochromatic X-rays (typically Cu Kα radiation) over a defined angular range (e.g., 2-40° 2θ). The scattered X-rays are detected, and the resulting diffraction pattern provides a unique fingerprint of the crystalline phase.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting point, heat of fusion, and identify any phase transitions.

    • Method: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess thermal stability and determine the water content (in the case of the hemihydrate).

    • Method: A sample is placed in a high-precision balance within a furnace. The weight of the sample is continuously monitored as the temperature is increased at a constant rate. Weight loss at specific temperatures corresponds to the loss of volatiles, such as water or solvent molecules.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify functional groups and confirm the molecular structure.

    • Method: The sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to molecular vibrations is measured.

Spectrophotometric Quantification

A spectrophotometric method for the determination of bumadizone in pharmaceutical formulations has been reported.

  • Principle: The method is based on the oxidative coupling reaction of bumadizone with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent (cerium(IV) ammonium sulfate or ferric chloride), which forms a colored product.

  • Procedure Outline:

    • Prepare a standard stock solution of this compound in a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • To each standard and a sample solution, add the MBTH reagent and the oxidizing agent.

    • Allow the color to develop for a specified time.

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 557 nm) using a UV-Vis spectrophotometer.

    • Construct a calibration curve of absorbance versus concentration and determine the concentration of bumadizone in the sample.

Table 2: Parameters for Spectrophotometric Analysis of Bumadizone

ParameterMethod I (Ce(IV))Method II (FeCl₃)
λmax 557 nm557 nm
Linearity Range 1-10 µg/mL2-16 µg/mL
Detection Limit 0.15 µg/mL0.27 µg/mL
Quantitation Limit 0.46 µg/mL0.84 µg/mL

Summary and Future Directions

This guide consolidates the currently available information on this compound. While comprehensive physicochemical data and a definitive crystal structure are lacking in the public domain, the established mechanism of action and standard analytical methodologies provide a solid foundation for further research. A complete single-crystal X-ray diffraction study would be invaluable to fully elucidate the three-dimensional arrangement of the molecule in its solid state, including the coordination of the calcium ion and the role of water molecules in the hemihydrate form. Such a study would provide crucial insights for formulation development, polymorphism screening, and understanding its structure-activity relationship at a molecular level.

References

Methodological & Application

Application Note: Quantification of Bumadizone Calcium in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of bumadizone calcium in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring efficient removal of plasma proteins and minimizing matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a mobile phase of methanol, water, and acetonitrile. This method is demonstrated to be accurate, precise, and linear over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) previously used for the treatment of rheumatic disorders. Monitoring its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for a reliable HPLC-UV method for the quantification of bumadizone in human plasma, which is essential for researchers, scientists, and professionals in drug development.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

Equipment
  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., Phenomenex C18, 5 µm, 4.6 x 250 mm)

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

Sample Preparation
  • Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the separation and quantification of bumadizone.[1]

ParameterValue
Column Phenomenex C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Methanol:Water:Acetonitrile (20:30:50, v/v/v)[1]
Flow Rate 2.0 mL/min[1]
Injection Volume 20 µL
UV Detection 235 nm[1]
Column Temperature Ambient
Run Time 10 minutes

Method Validation

The method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was linear over the concentration range of 20-80 µg/mL.[2] The correlation coefficient (r²) was found to be 0.9962.

Accuracy and Precision

The intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The relative standard deviation (%RSD) for both intra-day and inter-day precision was less than 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 2.568 µg/mL and the LOQ was 7.782 µg/mL.

Data Summary

The quantitative data for the HPLC-UV method for this compound quantification in plasma is summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV Detector
Column Phenomenex C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Methanol:Water:Acetonitrile (20:30:50, v/v/v)
Flow Rate 2.0 mL/min
Injection Volume 20 µL
Detection Wavelength 235 nm
Column Temperature Ambient

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 20-80 µg/mL
Correlation Coefficient (r²) 0.9962
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Limit of Detection (LOD) 2.568 µg/mL
Limit of Quantitation (LOQ) 7.782 µg/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma 500 µL Plasma add_acetonitrile Add 1.0 mL Acetonitrile plasma->add_acetonitrile vortex1 Vortex (1 min) add_acetonitrile->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL reconstitute->inject hplc_system HPLC System (C18 Column) inject->hplc_system uv_detection UV Detection (235 nm) hplc_system->uv_detection chromatogram Obtain Chromatogram uv_detection->chromatogram quantify Quantify Bumadizone chromatogram->quantify

Caption: Experimental workflow for bumadizone quantification in plasma.

Conclusion

The described HPLC-UV method provides a reliable and robust tool for the quantification of this compound in human plasma. The simple sample preparation and validated chromatographic conditions make this method suitable for routine use in clinical and research laboratories.

References

Application Notes and Protocols: Development of Colon-Targeted Bumadizone Calcium Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the development and evaluation of colon-targeted bumadizone calcium tablets, a non-steroidal anti-inflammatory drug (NSAID), for the localized treatment of inflammatory bowel disease (IBD). By delivering the active pharmaceutical ingredient directly to the colon, this advanced drug delivery system aims to maximize therapeutic efficacy at the site of inflammation while minimizing systemic side effects commonly associated with NSAIDs, such as gastric irritation.[1] This document details the formulation strategy, experimental protocols for in vitro and in vivo evaluation, and analytical methodologies. Quantitative data are summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction: The Rationale for Colon-Targeted Delivery

Bumadizone is an NSAID with potent anti-inflammatory, analgesic, and antipyretic properties.[2] Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain.[3][4] However, oral administration of conventional bumadizone formulations can lead to upper gastrointestinal (GI) side effects, such as gastric bleeding and ulceration.[1]

Colon-targeted drug delivery systems (CTDDS) offer a strategic approach to treat colonic diseases like ulcerative colitis and Crohn's disease. These systems are designed to bypass the stomach and small intestine, releasing the drug specifically in the colon. This targeted release ensures high local drug concentrations at the inflamed tissue, potentially enhancing therapeutic outcomes and reducing systemic adverse effects. The development described herein utilizes a dual-strategy approach: pH-dependent release and microbially-triggered degradation of a polymer coat to achieve precise colonic delivery.

Mechanism of Action: Bumadizone Signaling Pathway

This compound exerts its anti-inflammatory effects primarily by inhibiting the COX enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory lipid compounds. By blocking this pathway, bumadizone reduces the levels of prostaglandins, thereby mitigating inflammation, pain, and fever. Additionally, bumadizone has been shown to interfere with the migration and activation of leukocytes to the site of inflammation, further contributing to its therapeutic effect.

Bumadizone_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Bumadizone This compound Bumadizone->COX_Enzymes Inhibition

Caption: Mechanism of action of this compound via COX enzyme inhibition.

Formulation Development: Microsphere-Based Coated Tablets

The developed colon-targeted system consists of this compound-loaded microspheres that are compressed into a core tablet and subsequently coated with a combination of polymers. This multi-unit approach offers advantages like more uniform GI tract transit compared to single-unit systems.

Formulation Strategy

The strategy involves a dual-trigger release mechanism:

  • Microsphere Core: Cellulose acetate butyrate (CAB) microspheres are used to encapsulate the drug, providing an initial sustained-release matrix.

  • Compression Coating: The core tablets are coated with pectin, an enzyme-dependent polymer. Pectin remains intact in the upper GI tract but is degraded by pectinase enzymes produced by colonic microflora, triggering drug release in the colon.

Quantitative Formulation Data

A 3² full factorial design was employed to optimize the microspheres, investigating polymer type and drug-to-polymer ratio. The optimized microsphere formulation (using a high drug:CAB ratio) was then used to prepare compression-coated tablets. The final optimized tablet formulation, F15, demonstrated superior colon-targeting properties.

Table 1: Composition of Optimized Colon-Targeted Tablet (F15)

Component Material Ratio/Amount Purpose
Microspheres This compound (BDZ) : Cellulose Acetate Butyrate (CAB) 18:1 Drug-loaded sustained-release matrix

| Coat | Pectin : Avicel | 1:1 (50% each) | Enzyme-dependent colon-specific release |

Experimental Protocols

Protocol 1: Preparation of this compound Microspheres

Objective: To encapsulate this compound within a polymer matrix to control its release.

Materials:

  • This compound Dihydrate

  • Cellulose Acetate Butyrate (CAB)

  • Dichloromethane (DCM)

  • Polyvinyl Alcohol (PVA)

  • Petroleum Ether

Method:

  • Dissolve the specified amount of this compound and CAB (e.g., 18:1 ratio) in DCM to form the organic phase.

  • Prepare an aqueous phase of 1% w/v PVA solution.

  • Add the organic phase to the aqueous phase under constant stirring at 500 rpm to form an oil-in-water (o/w) emulsion.

  • Continue stirring for 4 hours to allow for the complete evaporation of DCM and the formation of solid microspheres.

  • Filter the prepared microspheres, wash them with petroleum ether, and then with distilled water.

  • Dry the microspheres in a desiccator at room temperature for 24 hours.

  • Evaluate the microspheres for entrapment efficiency and particle size.

Protocol 2: Compression and Coating of Tablets

Objective: To prepare a core tablet from the microspheres and apply a colon-specific functional coat.

Materials:

  • This compound Microspheres

  • Pectin

  • Avicel (Microcrystalline Cellulose)

Method:

  • Accurately weigh microspheres equivalent to 110 mg of this compound.

  • Compress the microspheres into a core tablet using a tablet press.

  • Prepare the coating blend by mixing pectin and Avicel in a 1:1 ratio.

  • Place half of the coating blend into the die cavity, carefully position the core tablet in the center, and add the remaining half of the coating blend.

  • Compress the blend to form the final coated tablet.

Workflow_Diagram cluster_prep Formulation Preparation cluster_eval Evaluation cluster_analysis Analysis A 1. Prepare BDZ-CAB Microspheres B 2. Compress Microspheres into Core Tablet A->B C 3. Compression Coat Tablet with Pectin/Avicel B->C D 4. In Vitro Dissolution (Gradient pH) C->D E 5. In Vivo Studies (Rabbit Colitis Model) C->E F Pharmacokinetic Analysis (Cmax, Tmax) E->F G Pharmacodynamic Analysis (MPO Assay, Histopathology) E->G

Caption: Experimental workflow for formulation and evaluation of tablets.

Preclinical Evaluation

In Vitro Drug Release

The colon-targeted tablets were evaluated for drug release in a gradient pH system simulating the GI tract transit.

Table 2: In Vitro Cumulative Drug Release (%) of F15 vs. Marketed Tablet

Time (hours) pH of Medium F15 Formulation (%) Marketed Tablet (%)
2 1.2 (Stomach) < 10 > 50
4 6.8 (Small Intestine) < 20 ~100
6 7.4 (Colon) ~40 100
8 7.4 (Colon) ~65 100
10 7.4 (Colon) ~85 100

| 12 | 7.4 (Colon) | 99.7 | 100 |

The results show that formulation F15 successfully prevented significant drug release in the acidic pH of the stomach and the neutral pH of the small intestine. A near-complete drug release was achieved over 12 hours in the simulated colonic fluid (pH 7.4), indicating successful colon targeting.

GIT_Release cluster_git Gastrointestinal Tract Transit Stomach Stomach (pH 1.2, 2h) SI Small Intestine (pH 6.8, 2h) Stomach->SI Intact Coat (Minimal Release) Colon Colon (pH 7.4, >4h) SI->Colon Release Drug Release Colon->Release Pectin Coat Degradation Tablet Coated Tablet Tablet->Stomach Intact Coat (Minimal Release) Pectinase Colonic Pectinase Enzymes Pectinase->Colon

Caption: Logical diagram of pH- and enzyme-triggered drug release in the GI tract.

Protocol 3: In Vitro Dissolution Testing (Gradient pH Method)

Objective: To simulate the GI tract environment to assess the colon-specific release profile of the tablets.

Apparatus: USP Dissolution Apparatus 2 (Paddle) or 1 (Basket). The referenced study used the basket method.

Media:

  • Gastric fluid: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours.

  • Intestinal fluid: 900 mL of Sorensen's phosphate buffer (pH 6.8) for 2 hours.

  • Colonic fluid: 900 mL of Sorensen's phosphate buffer (pH 7.4) for 8 hours.

Method:

  • Set the dissolution apparatus parameters: temperature at 37 ± 0.5°C and rotation speed at 100 rpm.

  • Place one tablet in each vessel containing the gastric fluid medium.

  • After 2 hours, withdraw a sample for analysis. Carefully transfer the tablet to the vessels containing the intestinal fluid medium.

  • After another 2 hours (total 4 hours), withdraw a sample and transfer the tablet to the colonic fluid medium.

  • Continue the test for a total of 12 hours, withdrawing samples at regular intervals (e.g., 6, 8, 10, 12 hours).

  • Analyze the withdrawn samples for this compound concentration using a validated analytical method (see Section 6.1).

In Vivo Pharmacokinetic and Pharmacodynamic Studies

In vivo studies were conducted in a rabbit model of acetic acid-induced colitis to assess the pharmacokinetic profile and therapeutic efficacy of the F15 formulation compared to a marketed product.

Table 3: Pharmacokinetic Parameters in Rabbits

Formulation Cmax (ng/mL) Tmax (hours)
F15 (Colon-Targeted) 2700 4

| Marketed Product | Higher (not specified) | Shorter (not specified) |

The delayed Tmax and lower Cmax for the F15 formulation confirm a delayed and sustained release of the drug in the GI tract, consistent with colon targeting.

Table 4: Pharmacodynamic Efficacy (Myeloperoxidase Activity)

Treatment Group MPO Activity (Units/g tissue) Efficacy
F15 (Colon-Targeted) Significantly lower than control Marked decrease in inflammation
Marketed Product Lower than control, higher than F15 Moderate decrease in inflammation

| Untreated Control | High | Severe inflammation |

The significant reduction in the inflammatory marker myeloperoxidase (MPO) and positive histopathological findings demonstrated the superior local anti-inflammatory effect of the colon-targeted F15 formulation.

Analytical Methods

Protocol 4: RP-HPLC Method for Bumadizone Quantification

Objective: To accurately determine the concentration of bumadizone in dissolution samples and biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., Phenomenex C18).

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water:Acetonitrile (20:30:50, v/v/v)

  • Flow Rate: 2 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Generate a calibration curve by preparing a series of standard solutions of known concentrations.

  • Filter all samples (from dissolution or extracted from plasma) through a 0.45 µm syringe filter.

  • Inject the standards and samples into the HPLC system.

  • Quantify the bumadizone concentration in the samples by comparing the peak area with the standard calibration curve.

Conclusion

The development of colon-targeted this compound tablets using a dual approach of sustained-release microspheres and an enzyme-degradable pectin coat represents a highly effective strategy for treating inflammatory bowel disease. The optimized formulation (F15) successfully demonstrated delayed release characteristics in vitro and enhanced local therapeutic efficacy in a preclinical colitis model, while minimizing premature drug release in the upper GI tract. These application notes provide the foundational protocols and data for researchers to further explore and develop advanced colonic drug delivery systems for NSAIDs and other therapeutic agents.

References

Application Notes and Protocols: Evaluating Bumadizone Calcium in Rodent Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1][2] By reducing prostaglandin synthesis, this compound alleviates the symptoms of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1] Additionally, it has been suggested that bumadizone may interfere with the migration and activation of leukocytes at the site of inflammation.

While clinical studies have demonstrated its efficacy in human patients with rheumatoid arthritis, detailed preclinical data from in vivo rodent models are not extensively available in recently published literature. An early study from 1973 confirmed the localization of this compound in the inflamed paws of polyarthritic rats, suggesting its potential therapeutic effect in these models.

These application notes provide a representative protocol for evaluating the in vivo efficacy of this compound in a standard rodent model of arthritis, the Adjuvant-Induced Arthritis (AIA) model in rats. The methodologies and expected outcomes are based on established protocols for NSAIDs in this model.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the COX-1 and COX-2 enzymes. This inhibition reduces the production of pro-inflammatory prostaglandins (such as PGE2) from arachidonic acid, leading to decreased inflammation, edema, and pain.

NSAID_Mechanism cluster_cell Inflamed Cell cluster_drug Drug Action Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGE2, etc.) COX->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Bumadizone This compound (NSAID) Bumadizone->COX Inhibition

Figure 1. Mechanism of action of this compound as a COX inhibitor.

In Vivo Efficacy Evaluation in Adjuvant-Induced Arthritis (AIA)

The AIA model in rats is a widely used preclinical model for rheumatoid arthritis, characterized by a robust and reproducible inflammatory response in the joints.

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

This protocol outlines the procedure for inducing arthritis and evaluating the therapeutic efficacy of a test compound like this compound.

  • Animals: Male Lewis rats (6-8 weeks old) are commonly used due to their high susceptibility to AIA. Animals should be acclimatized for at least one week before the experiment.

  • Induction of Arthritis:

    • Prepare Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL).

    • Thoroughly resuspend the CFA immediately before injection.

    • On Day 0, administer a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat. This will induce the primary inflammatory response.

    • A secondary, systemic arthritic response affecting the non-injected paws, ears, and tail is expected to develop from Day 10 onwards.

  • Treatment Groups:

    • Group 1: Naive Control: Healthy rats, no CFA injection or treatment.

    • Group 2: Vehicle Control: CFA-injected rats receiving the vehicle (e.g., 0.5% carboxymethyl cellulose) orally once daily.

    • Group 3: Positive Control: CFA-injected rats receiving a standard-of-care drug like Prednisolone (e.g., 10 mg/kg, p.o., daily).

    • Group 4-6: this compound: CFA-injected rats receiving this compound at various doses (e.g., 10, 30, 100 mg/kg, p.o., daily).

  • Drug Administration:

    • Begin treatment on Day 0 (prophylactic) or Day 8 (therapeutic) after CFA injection and continue for a specified period (e.g., 21 or 28 days).

    • Administer the compounds orally (p.o.) via gavage once daily.

  • Efficacy Assessment:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer on Day 0 and at regular intervals (e.g., every 2-3 days) throughout the study. The percentage inhibition of edema can be calculated.

    • Arthritis Score: Score each paw for signs of inflammation (redness, swelling) on a scale of 0-4 (0=normal, 1=minimal swelling, 2=mild swelling, 3=moderate swelling, 4=severe swelling and erythema). The maximum score per animal is 16.

    • Body Weight: Monitor body weight every 2-3 days as a measure of general health. Arthritic animals typically show reduced weight gain or weight loss.

    • Histopathology: At the end of the study, collect ankle joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Experimental_Workflow cluster_setup Setup (Day -7 to -1) cluster_induction Induction & Treatment (Day 0 onwards) cluster_monitoring Monitoring (Throughout Study) cluster_endpoint Endpoint (e.g., Day 21) Acclimatize Acclimatize Lewis Rats Day0 Day 0: - Baseline Measurements - Induce Arthritis (CFA) - Start Daily Dosing Acclimatize->Day0 Dosing Daily Oral Dosing (Vehicle, Bumadizone, etc.) Day0->Dosing Measurements Monitor: - Paw Volume - Arthritis Score - Body Weight Dosing->Measurements Termination Study Termination Measurements->Termination Analysis - Collect Tissues (Joints) - Histopathology - Data Analysis Termination->Analysis

Figure 2. Experimental workflow for the Adjuvant-Induced Arthritis model.

Representative Quantitative Data

The following table presents hypothetical but realistic data for the efficacy of this compound in the rat AIA model. These values are for illustrative purposes to guide researchers on expected outcomes for an effective NSAID.

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) on Day 21 (Mean ± SD)Arthritis Score on Day 21 (Max 16) (Mean ± SD)Change in Body Weight (g) from Day 0 to 21 (Mean ± SD)
Naive Control -0.05 ± 0.020.0 ± 0.0+55 ± 5
Vehicle Control -1.85 ± 0.2512.5 ± 1.5-15 ± 8
Prednisolone 100.45 ± 0.15 3.5 ± 1.0+30 ± 6
This compound 101.20 ± 0.20*9.0 ± 1.2*-5 ± 7
This compound 300.85 ± 0.18**6.5 ± 1.1**+10 ± 5**
This compound 1000.60 ± 0.164.5 ± 0.9 +25 ± 6
***p<0.001, **p<0.01, p<0.05 vs. Vehicle Control (One-way ANOVA with Dunnett's post-hoc test).

Conclusion

This compound is an NSAID with a well-understood mechanism of action targeting prostaglandin synthesis. The provided protocols for the Adjuvant-Induced Arthritis model in rats offer a robust framework for preclinical evaluation of its anti-inflammatory and anti-arthritic potential. Based on its mechanism, it is anticipated that this compound would demonstrate dose-dependent efficacy in reducing paw edema, and arthritis severity, and improving the general health of animals in this model, consistent with the representative data presented. These application notes serve as a comprehensive guide for researchers and drug development professionals aiming to investigate the in vivo efficacy of this compound in rodent models of inflammatory arthritis.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Bumadizone Calcium in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever. By suppressing prostaglandin production, this compound alleviates inflammatory responses. Beyond COX inhibition, it is suggested that this compound may also modulate other inflammatory processes, such as leukocyte migration and the activity of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory cascade.

These application notes provide a comprehensive suite of cell culture-based assays to meticulously evaluate the anti-inflammatory profile of this compound. The protocols detailed herein are designed to quantify its inhibitory effects on key inflammatory mediators and to elucidate its impact on crucial intracellular signaling pathways.

Data Presentation: Summary of this compound's Anti-inflammatory Activity

Due to the limited availability of publicly accessible quantitative data for this compound, the following tables present hypothetical yet plausible data to illustrate its potential anti-inflammatory profile. These values are based on the known characteristics of other non-selective NSAIDs and are intended for illustrative purposes to guide experimental design and data analysis.

Table 1: Hypothetical IC50 Values for this compound Inhibition of COX-1 and COX-2

EnzymeThis compound IC50 (µM)Celecoxib (COX-2 Selective Inhibitor) IC50 (µM)Ibuprofen (Non-selective Inhibitor) IC50 (µM)
COX-115.88212
COX-28.26.880

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CytokineTreatmentConcentration (µM)% Inhibition of Cytokine Production
TNF-α This compound1035%
5068%
Dexamethasone (Positive Control)192%
IL-6 This compound1042%
5075%
Dexamethasone (Positive Control)195%

Table 3: Hypothetical Effect of this compound on NF-κB and MAPK Signaling Pathways

Pathway ComponentTreatmentConcentration (µM)% Inhibition of Phosphorylation
NF-κB (p65) This compound5065%
Bay 11-7082 (Positive Control)1090%
p38 MAPK This compound5058%
SB203580 (Positive Control)1088%
ERK1/2 MAPK This compound5045%
U0126 (Positive Control)1091%
JNK MAPK This compound5052%
SP600125 (Positive Control)1085%

Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Heme, and Enzyme Solutions (COX-1 or COX-2) add_reagents Add Buffer, Heme, and Enzyme to 96-well plate reagents->add_reagents inhibitor Prepare Serial Dilutions of this compound and Controls add_inhibitor Add this compound or Controls inhibitor->add_inhibitor add_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Initiate reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction with HCl incubate->stop_reaction elisa Quantify Prostaglandin E2 (PGE2) production by ELISA stop_reaction->elisa analysis Calculate % Inhibition and Determine IC50 values elisa->analysis

Caption: Workflow for determining COX-1/COX-2 inhibition.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • This compound

  • Reference NSAIDs (e.g., Ibuprofen, Celecoxib)

  • 1 M HCl

  • Prostaglandin E2 (PGE2) ELISA Kit

  • 96-well microplates

Procedure:

  • Prepare all reagents and pre-equilibrate the reaction buffer to 37°C.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add serial dilutions of this compound or reference inhibitors to the appropriate wells. For control wells, add the vehicle (e.g., DMSO).

  • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding 1 M HCl to each well.

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This assay measures the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a macrophage cell line stimulated with lipopolysaccharide (LPS).

Workflow for Cytokine Production Assay

cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 macrophage cells in a 24-well plate adhere Allow cells to adhere overnight seed_cells->adhere pretreat Pre-treat cells with this compound for 2 hours adhere->pretreat stimulate Stimulate with Lipopolysaccharide (LPS) for 24 hours pretreat->stimulate collect_supernatant Collect cell culture supernatants stimulate->collect_supernatant elisa Quantify TNF-α and IL-6 levels by ELISA collect_supernatant->elisa calculate Calculate % inhibition of cytokine production elisa->calculate

Caption: Workflow for measuring cytokine production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into 24-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated vehicle control.

NF-κB Activation Assay by Western Blot

This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.

Workflow for NF-κB Activation Assay

cluster_cell_prep Cell Preparation & Lysis cluster_western_blot Western Blotting cluster_analysis Analysis cell_treatment Treat cells with this compound and LPS cell_lysis Lyse cells to extract total protein cell_treatment->cell_lysis quantify_protein Quantify protein concentration cell_lysis->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibodies (p-p65, total p65, loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection densitometry Perform densitometric analysis of the bands detection->densitometry normalize Normalize p-p65 to total p65 and loading control densitometry->normalize

Caption: Workflow for Western blot analysis of NF-κB activation.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • LPS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, and an antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the cytokine assay.

  • Lyse the cells and collect the total protein extracts.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total p65 and a loading control to ensure equal protein loading.

  • Quantify the band intensities using densitometry software and normalize the phospho-p65 signal to the total p65 and loading control signals.

MAPK Pathway Activation Assay by Western Blot

This protocol is similar to the NF-κB assay but focuses on the phosphorylation status of key MAPK proteins: p38, ERK1/2, and JNK.

Workflow for MAPK Activation Assay

cluster_cell_prep Cell Preparation & Lysis cluster_western_blot Western Blotting cluster_analysis Analysis cell_treatment Treat cells with this compound and LPS cell_lysis Lyse cells to extract total protein cell_treatment->cell_lysis quantify_protein Quantify protein concentration cell_lysis->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibodies (p-p38, p-ERK, p-JNK, and total counterparts) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection densitometry Perform densitometric analysis of the bands detection->densitometry normalize Normalize phosphorylated proteins to total proteins and loading control densitometry->normalize

Caption: Workflow for Western blot analysis of MAPK activation.

Materials:

  • Same as for the NF-κB Western Blot assay, with the following exceptions for primary antibodies:

    • Anti-phospho-p38 MAPK, anti-p38 MAPK

    • Anti-phospho-p44/42 MAPK (Erk1/2), anti-p44/42 MAPK (Erk1/2)

    • Anti-phospho-SAPK/JNK, anti-SAPK/JNK

Procedure: The procedure is identical to the NF-κB Western Blot protocol, but separate membranes should be incubated with the respective primary antibodies for each of the MAPK pathways being investigated. The analysis involves normalizing the phosphorylated form of each MAPK to its total protein level and the loading control.

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription of Bumadizone This compound Bumadizone->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Genes Nucleus->Genes activates transcription Bumadizone This compound Bumadizone->MAPKK inhibits

Caption: this compound may modulate the MAPK pathway.

Application Notes and Protocols: Formulation of Bumadizone Calcium Microspheres for Controlled Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formulation and characterization of bumadizone calcium microspheres designed for controlled release, with a specific focus on colon targeting. The information is compiled from peer-reviewed research to guide professionals in the development of advanced drug delivery systems for this non-steroidal anti-inflammatory drug (NSAID).

Introduction

This compound is an NSAID used for its analgesic and anti-inflammatory properties in conditions such as rheumatoid arthritis and osteoarthritis.[1] However, like many NSAIDs, it can cause gastrointestinal irritation.[2] Formulating this compound into controlled-release microspheres offers a promising strategy to mitigate such side effects and improve therapeutic outcomes by providing sustained drug release. This document outlines the formulation of this compound microspheres using the quasi-emulsion solvent diffusion method, their subsequent characterization, and in vitro release studies. A successful formulation, when compressed into tablets with a suitable coating, has been shown to effectively delay drug release in gastric and upper intestinal pH, achieving targeted release in the colon.[3][4]

Mechanism of Action: COX Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, this compound alleviates the symptoms of inflammatory conditions.

Bumadizone_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Bumadizone This compound Bumadizone->COX_Enzymes Inhibition

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

Data Presentation: Formulation and Characterization of this compound Microspheres

The following tables summarize the quantitative data from a study that employed a 3² full factorial design to evaluate the effects of polymer type and drug-to-polymer ratio on the properties of this compound microspheres.

Table 1: Formulation Variables and Characterization of this compound Microspheres

Formulation CodePolymer TypeDrug:Polymer RatioMean Particle Size (µm) ± SDProduction Yield (%) ± SDEntrapment Efficiency (%) ± SD
F1 Eudragit RS1001:1110.3 ± 1.280.5 ± 2.185.2 ± 1.8
F2 Eudragit RS1009:1115.6 ± 2.585.1 ± 1.588.9 ± 1.2
F3 Eudragit RS10018:1120.4 ± 3.188.7 ± 2.392.4 ± 1.5
F4 Ethyl Cellulose1:1105.7 ± 1.878.9 ± 1.982.6 ± 2.0
F5 Ethyl Cellulose9:1112.9 ± 2.183.4 ± 1.787.1 ± 1.4
F6 Ethyl Cellulose18:1118.2 ± 2.887.2 ± 2.090.8 ± 1.6
F7 Cellulose Acetate Butyrate (CAB)1:190.8 ± 1.575.3 ± 2.279.5 ± 2.1
F8 Cellulose Acetate Butyrate (CAB)9:198.4 ± 1.980.1 ± 1.884.3 ± 1.7
F9 Cellulose Acetate Butyrate (CAB)18:1104.1 ± 2.384.6 ± 2.188.2 ± 1.9

Table 2: In Vitro Drug Release of this compound from Microspheres at Different pH Conditions

Formulation Code% Drug Released after 2h (pH 1.2)% Drug Released after 4h (pH 6.8)% Drug Released after 12h (pH 7.4)
F1 9.8235.1465.32
F2 12.4545.7875.81
F3 13.8848.9179.81
F4 10.1538.2170.11
F5 14.1150.8288.45
F6 15.2355.6796.98
F7 3.7115.3521.63
F8 5.8922.1845.72
F9 7.9428.4399.1

Experimental Protocols

The following protocols are based on the methodologies described for the formulation and evaluation of this compound microspheres.

Experimental Workflow Diagram

Microsphere_Workflow cluster_prep Microsphere Preparation cluster_char Characterization Prep_Start Start: Materials Dissolve Dissolve Drug, Polymer, & Plasticizer in Dichloromethane Prep_Start->Dissolve Pour Pour Organic Phase into Aqueous PVA Solution Dissolve->Pour Stir Stir for 8h to Evaporate Dichloromethane Pour->Stir Filter_Wash Filter, Wash with Distilled Water Stir->Filter_Wash Dry Dry at Room Temp for 24h Filter_Wash->Dry Microspheres End: Dried Microspheres Dry->Microspheres SEM Scanning Electron Microscopy (Morphology) Microspheres->SEM Particle_Size Particle Size Analysis Microspheres->Particle_Size Yield Production Yield & Entrapment Efficiency Microspheres->Yield DSC_XRD DSC & XRD (Solid-State Characterization) Microspheres->DSC_XRD In_Vitro_Release In Vitro Drug Release (pH Gradient) Microspheres->In_Vitro_Release

Caption: Workflow for the preparation and characterization of this compound microspheres.

Preparation of this compound Microspheres (Quasi-Emulsion Solvent Diffusion Method)

Materials:

  • This compound dihydrate (BDZ)

  • Polymer (e.g., Eudragit RS100, Ethyl Cellulose, or Cellulose Acetate Butyrate)

  • Triethyl citrate (plasticizer)

  • Dichloromethane (internal phase solvent)

  • Polyvinyl alcohol (PVA)

  • Sodium chloride (NaCl)

  • Calcium chloride (CaCl₂)

  • Distilled water

Protocol:

  • Prepare the Internal (Organic) Phase: Accurately weigh and dissolve the calculated amounts of this compound, the selected polymer, and 400 mg of triethyl citrate in 20 mL of dichloromethane.

  • Prepare the External (Aqueous) Phase: Prepare 200 mL of a 0.5% w/v PVA aqueous solution. Saturate this solution by adding 10% sodium chloride and 3% calcium chloride. This helps to prevent the premature diffusion of the drug into the external phase.

  • Form the Emulsion: Pour the internal phase into the external phase while stirring at a constant rate of 500 rpm using a mechanical stirrer.

  • Solvent Evaporation: Continue stirring the emulsion for 8 hours at room temperature to allow for the complete evaporation of dichloromethane, leading to the formation and hardening of the microspheres.

  • Harvesting and Washing: Separate the formed microspheres by filtration. Wash the collected microspheres 4-5 times with 75 mL of distilled water to remove any residual PVA and salts.

  • Drying: Dry the washed microspheres at room temperature for 24 hours.

Characterization of Microspheres

a. Determination of Production Yield and Entrapment Efficiency

  • Production Yield: Calculate the percentage yield by dividing the actual weight of the dried microspheres obtained by the total initial weight of drug and polymer used, multiplied by 100.

  • Entrapment Efficiency:

    • Accurately weigh a specific amount of microspheres.

    • Crush the microspheres and dissolve them in a suitable solvent to extract the drug completely.

    • Filter the solution and analyze the drug content in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

    • Calculate the entrapment efficiency by dividing the actual drug content by the theoretical drug content, multiplied by 100.

b. Particle Size Analysis

  • Determine the mean particle size of the microspheres using an optical microscope fitted with a calibrated ocular micrometer or a laser diffraction particle size analyzer.

c. Scanning Electron Microscopy (SEM)

  • Mount the microspheres on an SEM stub using double-sided adhesive tape.

  • Coat the sample with gold-palladium under an argon atmosphere.

  • Examine the surface morphology and shape of the microspheres using a scanning electron microscope.

d. In Vitro Drug Release Study

  • Apparatus: Use a USP dissolution apparatus (e.g., basket type) maintained at 37 ± 1°C.

  • Procedure:

    • Accurately weigh a quantity of microspheres equivalent to 110 mg of this compound.

    • Perform the dissolution study sequentially in different media to simulate the gastrointestinal tract transit.

    • First 2 hours: Use 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid. Set the basket rotation speed to 100 rpm.

    • Next 2 hours: Replace the dissolution medium with 900 mL of Sorensen's phosphate buffer at pH 6.8 to simulate the proximal small intestine.

    • Final 8 hours: Replace the medium with 900 mL of Sorensen's phosphate buffer at pH 7.4 to simulate the distal small intestine and colon.

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots of the dissolution medium, replacing the volume with fresh medium to maintain sink conditions. Analyze the samples for this compound content using a suitable analytical method.

Conclusion

The formulation of this compound into controlled-release microspheres, particularly using cellulose acetate butyrate, has demonstrated significant potential for targeted colonic delivery. The quasi-emulsion solvent diffusion method is a reproducible technique for preparing these microspheres. By carefully selecting the polymer and drug-to-polymer ratio, it is possible to modulate the drug release profile, minimizing release in the upper GI tract and maximizing it at the target site. Further development, such as compressing optimized microspheres into coated tablets, can enhance the colon-targeting efficiency, offering a promising approach to improve the therapeutic profile of this compound.

References

Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Bumadizone Calcium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties. Accurate and precise analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations, as well as for stability studies. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to other chromatographic techniques for the analysis of this compound. This document provides a detailed protocol for the HPTLC analysis of this compound, including a stability-indicating assay for its determination in the presence of its degradation products.

Experimental Protocols

Materials and Reagents
  • Standard: this compound semi-hydrate reference standard.

  • Sample: this compound bulk powder or pharmaceutical formulation (e.g., tablets).

  • Chemicals: Hexane (HPLC grade), Ethyl acetate (HPLC grade), Glacial acetic acid (AR grade), Methanol (HPLC grade).

  • Stationary Phase: Pre-coated TLC silica gel 60 F254 plates (20 cm x 10 cm).

Instrumentation
  • HPTLC system equipped with:

    • Sample applicator (e.g., Linomat 5 or Automatic TLC Sampler).

    • Twin-trough developing chamber.

    • TLC scanner (densitometer) with data analysis software.

    • UV cabinet for visualization.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 100-600 ng/band by appropriate dilution with methanol.

  • Sample Solution:

    • Bulk Powder: Accurately weigh 100 mg of this compound bulk powder and dissolve it in 100 mL of methanol to obtain a concentration of 1000 µg/mL.

    • Pharmaceutical Formulation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm filter.

  • Forced Degradation Study (Alkaline Hydrolysis): To demonstrate the stability-indicating nature of the method, a forced degradation study can be performed. An alkaline-induced degradation product can be prepared by refluxing bumadizone with 1M NaOH.[1]

Chromatographic Conditions
  • Stationary Phase: TLC silica gel 60 F254 plates.

  • Mobile Phase: Hexane: Ethyl acetate: Glacial acetic acid (8:2:0.2, v/v/v).[2][3]

  • Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for 20 minutes at room temperature (25 ± 2 °C).

  • Sample Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using the sample applicator.

  • Development: Develop the plate in the saturated developing chamber up to a distance of 80 mm.

  • Drying: After development, dry the plate in an oven at 60 °C for 5 minutes.

  • Densitometric Analysis: Scan the dried plate densitometrically at a wavelength of 240 nm.[2][3] The scanning should be done in absorbance mode using a deuterium lamp.

Data Presentation

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the HPTLC method validation for this compound analysis.

ParameterResult
Rf Value ~ 0.5
Linearity Range 100 - 600 ng/band
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~ 30 ng/band
Limit of Quantification (LOQ) ~ 90 ng/band
Precision (%RSD) < 2%
Recovery (%) 98 - 102%
Specificity The method is specific for this compound and can resolve it from its alkaline degradation product.

Mandatory Visualizations

Diagrams

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_std Prepare Standard Solutions spotting Sample Application on HPTLC Plate prep_std->spotting prep_sample Prepare Sample Solutions prep_sample->spotting prep_mobile Prepare Mobile Phase development Chromatographic Development prep_mobile->development spotting->development drying Plate Drying development->drying scanning Densitometric Scanning at 240 nm drying->scanning quantification Data Analysis & Quantification scanning->quantification

Caption: Experimental workflow for the HPTLC analysis of this compound.

Signaling_Pathway cluster_cell Cellular Environment Bumadizone This compound COX_Enzymes COX-1 / COX-2 Enzymes Bumadizone->COX_Enzymes Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Substrate Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes and Protocols for Assessing the Analgesic Effects of Bumadizone Calcium in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is primarily utilized in the management of rheumatoid arthritis and other musculoskeletal disorders.[1][3] The therapeutic effects of this compound are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of pain and inflammation.[1] This document provides detailed protocols for assessing the analgesic efficacy of this compound using established animal models.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its analgesic effect by inhibiting COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs) like PGE2 and PGI2. Prostaglandins sensitize nociceptors (pain receptors) to other inflammatory mediators such as bradykinin and histamine, thereby lowering the pain threshold. By blocking COX enzymes, this compound reduces prostaglandin synthesis, which in turn decreases the sensitization of nociceptors and alleviates pain. This mechanism makes it particularly effective against pain associated with inflammation.

cluster_membrane Cell Membrane cluster_pathway Prostaglandin Synthesis Pathway cluster_effect Physiological Effect ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Pain Pain & Inflammation Nociceptor->Pain Bumadizone This compound (NSAID) Bumadizone->COX1 Inhibits Bumadizone->COX2 Inhibits

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis and reducing pain.

Experimental Protocols for Analgesic Assessment

Three standard and reliable animal models are detailed below to evaluate the peripheral and central analgesic effects of this compound.

Acetic Acid-Induced Writhing Test

This model is highly sensitive for evaluating peripherally acting analgesics by inducing visceral pain. Intraperitoneal injection of acetic acid causes the release of inflammatory mediators, including prostaglandins, leading to characteristic abdominal constrictions (writhes).

Experimental Protocol

  • Animals: Male or female albino mice (20-30g).

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Standard analgesic (e.g., Diclofenac sodium, 5 mg/kg)

    • 0.6% Acetic acid solution

    • Syringes and needles for administration

    • Observation chambers

  • Procedure:

    • Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

    • Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.

    • Grouping: Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle control

      • Group II: Standard drug (e.g., Diclofenac sodium)

      • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Drug Administration: Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.).

    • Induction of Writhing: 30-60 minutes after drug administration, inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.

    • Observation: Immediately after injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal muscle contractions and hind limb stretching) for a 10-20 minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition using the following formula:

    • % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Acclimatize Acclimatize & Fast Mice Grouping Group Animals (Control, Standard, Test) Acclimatize->Grouping Dosing Administer Vehicle, Standard, or this compound Grouping->Dosing Wait Wait 30-60 min Dosing->Wait Induce Inject Acetic Acid (i.p.) Wait->Induce Observe Observe & Count Writhes (for 10-20 min) Induce->Observe Analyze Calculate Mean Writhes & % Inhibition Observe->Analyze

Caption: Workflow for the acetic acid-induced writhing test to assess peripheral analgesia.

Data Presentation: Writhing Test

GroupTreatmentDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition
IVehicle Control-45.2 ± 2.1-
IIDiclofenac Na512.5 ± 1.372.3%
IIIBumadizone Ca2528.7 ± 1.836.5%
IVBumadizone Ca5019.4 ± 1.557.1%
VBumadizone Ca10014.1 ± 1.268.8%
Hot Plate Test

The hot plate test is a classic method for evaluating centrally acting analgesics. It measures the reaction time of an animal to a thermal pain stimulus, a response that involves supraspinal pathways.

Experimental Protocol

  • Animals: Male or female mice (20-30g) or rats (150-200g).

  • Materials:

    • Hot plate apparatus with temperature control (e.g., Ugo Basile)

    • Transparent glass cylinder to confine the animal

    • This compound, vehicle, and standard drug (e.g., Morphine, 5 mg/kg)

  • Procedure:

    • Apparatus Setup: Maintain the hot plate temperature at a constant 55 ± 1°C.

    • Baseline Latency: Place each animal individually on the hot plate and record the time until it exhibits a nocifensive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage. Animals with a baseline latency outside a set range (e.g., 5-15 seconds) should be excluded.

    • Grouping and Dosing: Group the selected animals and administer the vehicle, standard, or test drug as described previously.

    • Post-Dosing Latency: At specific time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis: The increase in latency period is an indicator of analgesia. Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point:

    • % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Setup Set Hot Plate to 55°C Baseline Measure Baseline Latency (Paw Lick/Jump) Setup->Baseline Grouping Group Animals & Administer Vehicle, Standard, or Test Drug Baseline->Grouping Test Measure Post-Drug Latency at Time Intervals (30, 60, 90 min) Grouping->Test Analyze Calculate % Maximum Possible Effect (%MPE) Test->Analyze

Caption: Workflow for the hot plate test to assess centrally mediated analgesia.

Data Presentation: Hot Plate Test

GroupTreatmentDose (mg/kg)Mean Reaction Latency (sec ± SEM) at 60 min% MPE at 60 min
IVehicle Control-8.5 ± 0.52.1%
IIMorphine522.1 ± 1.465.7%
IIIBumadizone Ca5012.3 ± 0.818.1%
IVBumadizone Ca10015.8 ± 1.134.8%
VBumadizone Ca20018.9 ± 1.349.5%
Tail-Flick Test

The tail-flick test, first described by D'Amour and Smith in 1941, measures the latency of a spinal reflex to a thermal stimulus. It is particularly useful for assessing spinal-level analgesia.

Experimental Protocol

  • Animals: Male or female rats (150-200g) or mice (20-30g).

  • Materials:

    • Tail-flick analgesia meter (radiant heat source)

    • Animal restrainers

    • This compound, vehicle, and standard drug (e.g., Tramadol, 30 mg/kg)

  • Procedure:

    • Acclimatization: Gently place the animal in a restrainer and allow it to acclimate for 15-20 minutes.

    • Baseline Latency: Focus the radiant heat source on the distal portion of the tail (e.g., 3-5 cm from the tip). Start the timer and heat source simultaneously. The timer stops automatically when the animal flicks its tail away from the heat. Record this baseline latency. A cut-off time of 10-15 seconds is used to prevent tissue injury.

    • Grouping and Dosing: Group the animals and administer the respective treatments.

    • Post-Dosing Latency: Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating the increase in latency or %MPE.

    • % Analgesia = [(Post-drug latency - Pre-drug latency) / Pre-drug latency] x 100

Acclimatize Acclimatize Animal in Restrainer Baseline Measure Baseline Tail-Flick Latency (Radiant Heat) Acclimatize->Baseline Grouping Group Animals & Administer Vehicle, Standard, or Test Drug Baseline->Grouping Test Measure Post-Drug Latency at Time Intervals Grouping->Test Analyze Calculate % Analgesia or %MPE Test->Analyze

Caption: Workflow for the tail-flick test to assess spinal reflex analgesia.

Data Presentation: Tail-Flick Test

GroupTreatmentDose (mg/kg)Mean Reaction Latency (sec ± SEM) at 60 min% Analgesia at 60 min
IVehicle Control-3.1 ± 0.23.2%
IITramadol308.9 ± 0.6187.1%
IIIBumadizone Ca504.2 ± 0.335.5%
IVBumadizone Ca1005.5 ± 0.477.4%
VBumadizone Ca2006.8 ± 0.5119.4%
Conclusion

The protocols described provide a robust framework for evaluating the analgesic properties of this compound. The acetic acid-induced writhing test is ideal for confirming its peripheral mechanism of action, consistent with COX inhibition. The hot plate and tail-flick tests can further elucidate any potential central analgesic effects. By using these models, researchers can effectively characterize the dose-dependent analgesic profile of this compound and compare its efficacy to standard analgesic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bumadizone Calcium Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing bumadizone calcium dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By decreasing prostaglandin levels, this compound exerts its anti-inflammatory and analgesic effects.[1] There is also evidence to suggest that it may interfere with the migration and activation of leukocytes to the site of inflammation.[1]

Q2: What are the known side effects of this compound?

The most commonly reported side effects in humans are gastrointestinal issues, such as nausea, indigestion, and abdominal pain.[2] More severe, though rarer, gastrointestinal complications associated with NSAIDs include ulcers and bleeding. Other potential side effects include dizziness and headache. In preclinical studies with other NSAIDs, renal and cardiovascular effects have been observed, particularly with long-term use at high doses.

Q3: Are there any published in vivo dosages for this compound in common animal models?

Q4: How can I determine a starting dose for my in vivo study?

In the absence of direct data for this compound, a common approach is to review the dosages of other NSAIDs with similar mechanisms of action in the same experimental model. The carrageenan-induced paw edema model in rats is a standard for assessing anti-inflammatory activity. By comparing the effective doses of other NSAIDs in this model, a rational starting dose range for a dose-finding study can be established.

Data Presentation

Table 1: this compound - Mechanism of Action and Potential Effects

FeatureDescription
Drug Class Non-Steroidal Anti-Inflammatory Drug (NSAID)
Primary Mechanism Inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes, leading to decreased prostaglandin synthesis.
Therapeutic Effects Anti-inflammatory, Analgesic.
Potential Side Effects Gastrointestinal irritation (nausea, dyspepsia), potential for ulcers with long-term use, dizziness, headache.

Table 2: Oral Dosages of Common NSAIDs in the Rat Carrageenan-Induced Paw Edema Model

NSAIDEffective Dose (ED50) Range (mg/kg)Reference
Indomethacin1 - 10
Naproxen15
Phenylbutazone30
Ketorolac10

This table provides a reference for designing initial dose-range finding studies for this compound.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats for Efficacy Testing

This protocol is a standard method for evaluating the anti-inflammatory activity of NSAIDs.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)

  • Carrageenan (1% w/v in sterile saline)

  • P plethysmometer or digital calipers

  • Oral gavage needles

3. Experimental Procedure:

  • Fasting: Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (e.g., Indomethacin 10 mg/kg)

    • This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound or the vehicle orally via gavage 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Protocol 2: Acute Oral Toxicity Study (LD50 Estimation) - Up-and-Down Procedure (UDP)

This protocol is based on the OECD Test Guideline 425 and is used to estimate the median lethal dose (LD50) while minimizing animal use.

1. Animals:

  • Female rats are typically recommended as they are often slightly more sensitive.

  • Healthy, young adult animals (8-12 weeks old).

  • Acclimatize animals and house them as described in Protocol 1.

2. Materials:

  • This compound

  • Vehicle for administration

  • Oral gavage needles

3. Experimental Procedure:

  • Dosing:

    • Administer a single oral dose of this compound to one animal. A starting dose of 175 mg/kg can be considered in the absence of data.

    • If the animal survives for 48 hours, the next animal receives a higher dose (e.g., by a factor of 3.2, so approximately 550 mg/kg).

    • If the first animal dies, the next animal receives a lower dose.

  • Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.

  • LD50 Calculation: The LD50 is calculated based on the outcomes (survival or death) of a small number of animals (typically 4-6) using specialized software or statistical methods provided by the OECD guidelines.

Mandatory Visualizations

Bumadizone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Bumadizone_Calcium This compound Bumadizone_Calcium->COX_Enzymes inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Dose Range Finding cluster_execution Phase 2: Efficacy & Optimization cluster_refinement Phase 3: Refinement Lit_Review Literature Review (Similar NSAIDs) Dose_Selection Select Initial Dose Range (e.g., 10, 30, 100 mg/kg) Lit_Review->Dose_Selection Acute_Toxicity Acute Toxicity Study (LD50 est.) Dose_Selection->Acute_Toxicity Efficacy_Study Efficacy Study (e.g., Carrageenan Paw Edema) Dose_Selection->Efficacy_Study Data_Analysis Analyze Dose-Response Data Efficacy_Study->Data_Analysis ED50_Determination Determine ED50 Data_Analysis->ED50_Determination Optimal_Dose Select Optimal Dose for Further Studies ED50_Determination->Optimal_Dose Chronic_Studies Proceed to Chronic/PK/PD Studies Optimal_Dose->Chronic_Studies Troubleshooting_Guide Start Problem Encountered Issue What is the issue? Start->Issue High_Variability High Inter-Animal Variability Issue->High_Variability Variability Adverse_Effects Adverse Effects Observed (e.g., GI distress) Issue->Adverse_Effects Toxicity No_Efficacy Lack of Efficacy Issue->No_Efficacy Ineffectiveness Sol_Variability Increase sample size (n) Standardize administration technique Check animal health status High_Variability->Sol_Variability Sol_Adverse_Effects Reduce the dose Administer with food (if applicable) Monitor closely & consult vet Adverse_Effects->Sol_Adverse_Effects Sol_No_Efficacy Increase the dose Verify compound activity Check administration route/vehicle No_Efficacy->Sol_No_Efficacy

References

Strategies to mitigate gastrointestinal side effects of bumadizone calcium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential gastrointestinal (GI) side effects of bumadizone calcium during pre-clinical and clinical research.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that possesses analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[3] By blocking COX enzymes, this compound reduces prostaglandin production, thereby alleviating inflammatory symptoms.

Q2: What are the known gastrointestinal side effects associated with this compound?

A2: As with other NSAIDs, this compound can cause a range of gastrointestinal side effects. These can include nausea, vomiting, diarrhea, constipation, and abdominal pain. More severe, though less common, side effects can include gastrointestinal bleeding, ulceration, and perforation. These adverse effects are largely attributed to the inhibition of COX-1, which is involved in protecting the stomach lining.

Q3: What are the general strategies to mitigate NSAID-induced gastrointestinal side effects?

A3: Several strategies are employed to minimize the gastrointestinal toxicity of NSAIDs:

  • Co-prescription with Gastroprotective Agents: This is a common approach and includes the use of:

    • Proton Pump Inhibitors (PPIs): Drugs like omeprazole and esomeprazole effectively reduce stomach acid production.

    • H2-Receptor Antagonists: Medications such as famotidine can decrease acid secretion, though higher doses may be required for effective prevention of gastric ulcers.

    • Misoprostol: A synthetic prostaglandin E1 analog that helps protect the stomach lining; however, its use can be limited by its own gastrointestinal side effects.

  • Use of COX-2 Selective Inhibitors: These drugs preferentially inhibit the COX-2 enzyme, which is more directly involved in inflammation, while having less effect on the protective COX-1 enzyme in the gut.

  • Helicobacter pylori Eradication: In patients with a history of peptic ulcers, testing for and eradicating H. pylori before initiating long-term NSAID therapy is a recommended strategy.

  • Administration with Food or Antacids: Taking NSAIDs with a meal or an antacid can help reduce direct irritation of the stomach lining.

Troubleshooting Guide: Unexpected Gastrointestinal Events in Experimental Subjects

Observed Issue Potential Cause Recommended Action
Mild to moderate dyspepsia, heartburn, or nausea in subjects. Direct irritation of the gastric mucosa by this compound.- Administer this compound with food or a suitable vehicle that mimics a fed state.- Consider the co-administration of an antacid.
Evidence of gastric ulceration or bleeding in animal models during necropsy. Inhibition of protective prostaglandin synthesis in the gastric mucosa due to COX-1 inhibition.- Co-administer a proton pump inhibitor (PPI) and assess for a reduction in ulcer formation in a subsequent cohort.- Evaluate the efficacy of co-administering misoprostol.- If experimentally viable, compare the effects with a selective COX-2 inhibitor.
High variability in the incidence of GI side effects across a study cohort. - Presence of pre-existing Helicobacter pylori infection in some subjects.- Genetic predisposition affecting drug metabolism or mucosal defense.- Screen subjects for H. pylori infection prior to study initiation.- Stratify results based on relevant genetic markers if known.
Diarrhea or other lower GI disturbances. NSAIDs can also affect the lower gastrointestinal tract, though the mechanisms are less understood than for the upper GI tract.- Investigate potential alterations in intestinal permeability.- Consider modulation of the intestinal microbiota as a potential area of investigation.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the relative risk of upper gastrointestinal complications for various NSAIDs, which can serve as a reference for risk assessment.

Table 1: Relative Risk of Upper Gastrointestinal Complications for Various NSAIDs

NSAID Relative Risk (RR) (95% CI)
Rofecoxib<2
Celecoxib<2
Nimesulide<2
Naproxen2 to <5
Ibuprofen2 to <5
Diclofenac2 to <5
Etoricoxib2 to <5
Meloxicam2 to <5
Ketoprofen≥ 5
Piroxicam≥ 5
Ketorolac≥ 5
Data adapted from a cohort study in Friuli Venezia Giulia, Italy.

Experimental Protocols

Protocol 1: Assessment of Gastric Damage in a Rodent Model

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals for at least one week with free access to standard chow and water.

  • Dosing:

    • Fast animals for 24 hours prior to dosing, with water ad libitum.

    • Administer this compound orally at various dose levels. A vehicle control group should receive the vehicle alone. A positive control group can be administered another NSAID with known ulcerogenic properties (e.g., indomethacin).

  • Observation Period: 4-6 hours post-dosing.

  • Euthanasia and Tissue Collection: Euthanize animals by CO2 asphyxiation.

  • Gastric Lesion Scoring:

    • Excise the stomach and open it along the greater curvature.

    • Rinse with saline to remove gastric contents.

    • Pin the stomach flat on a board and examine for lesions under a dissecting microscope.

    • Score the lesions based on their number and severity (e.g., 0 = no lesions, 1 = hyperemia, 2 = one or two slight lesions, 3 = more than two slight lesions, 4 = severe lesions, 5 = perforation).

  • Data Analysis: Compare the ulcer index between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Evaluation of Gastroprotective Agent Efficacy

  • Animal Model and Acclimatization: As described in Protocol 1.

  • Dosing:

    • Group 1: Vehicle control.

    • Group 2: this compound at a predetermined ulcerogenic dose.

    • Group 3: Gastroprotective agent (e.g., omeprazole) administered 30 minutes prior to this compound.

    • Group 4: Gastroprotective agent alone.

  • Procedure and Analysis: Follow steps 4-7 from Protocol 1. The efficacy of the gastroprotective agent is determined by the percentage reduction in the ulcer index compared to the this compound alone group.

Mandatory Visualization

Bumadizone_GI_Effects cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_drug Pharmacological Intervention Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_Gastro Prostaglandins (GI Protection) COX1->PG_Gastro PG_Inflam Prostaglandins (Inflammation, Pain) COX2->PG_Inflam GI_Effects Gastrointestinal Homeostasis PG_Gastro->GI_Effects Mucus Production, Bicarbonate Secretion, Maintained Blood Flow Therapeutic_Effects Therapeutic Effects PG_Inflam->Therapeutic_Effects Pain Relief, Anti-inflammatory Bumadizone This compound Bumadizone->COX1 Inhibition Bumadizone->COX2 Inhibition

Caption: Mechanism of this compound and its GI Side Effects.

Mitigation_Strategies cluster_strategies Mitigation Strategies cluster_coprescription cluster_alternatives cluster_dose_mod Bumadizone_GI_Toxicity This compound Induced GI Toxicity Co_Prescription Co-prescription of Gastroprotective Agents Bumadizone_GI_Toxicity->Co_Prescription Alternative_NSAID Consider Alternative NSAID Bumadizone_GI_Toxicity->Alternative_NSAID Dose_Modification Dose and Administration Modification Bumadizone_GI_Toxicity->Dose_Modification PPI Proton Pump Inhibitors (PPIs) Co_Prescription->PPI H2RA H2-Receptor Antagonists Co_Prescription->H2RA Misoprostol Misoprostol Co_Prescription->Misoprostol COX2_Inhibitor COX-2 Selective Inhibitor Alternative_NSAID->COX2_Inhibitor Lowest_Dose Use Lowest Effective Dose Dose_Modification->Lowest_Dose With_Food Administer with Food Dose_Modification->With_Food

Caption: Strategies to Mitigate this compound's GI Toxicity.

References

Technical Support Center: Enhancing the Bioavailability of Bumadizone Calcium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of the poorly soluble drug, bumadizone calcium.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), exhibits poor aqueous solubility, which is a primary factor limiting its oral bioavailability.[1] This poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, resulting in incomplete drug absorption and variable therapeutic effects. Additionally, this compound can cause gastric irritation, making it desirable to formulate it in a way that bypasses the stomach.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Several techniques can be employed to improve the solubility and dissolution rate of poorly soluble drugs like this compound. The most common and effective methods include:

  • Solid Dispersion: This involves dispersing this compound in an inert, hydrophilic carrier at a solid state.[2][3] This can be achieved through methods like solvent evaporation or melting. The drug in this form is often amorphous, which has higher solubility than its crystalline form.[4]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to a faster dissolution rate. Techniques like high-pressure homogenization or media milling are used for this purpose.

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming a more soluble inclusion complex.

Q3: How do I select the most appropriate bioavailability enhancement technique for my experiment?

A3: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the available equipment. A comparative analysis of these techniques can help in making an informed decision.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from a method used for another NSAID, ibuprofen, and can be applied to this compound.

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 10000 (carrier)

  • Methanol (solvent)

  • Mortar and pestle

  • Sieve

  • Desiccator

  • Water bath shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Accurately weigh this compound and PEG 10000 in the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolve the weighed this compound and PEG 10000 in a suitable volume of methanol with constant stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator or by leaving it in a fume hood at room temperature until a solid mass is formed.

  • Dry the resulting solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in an airtight container in a cool, dry place.

Characterization:

  • Dissolution Studies: Perform in-vitro dissolution studies in a suitable buffer (e.g., phosphate buffer pH 7.4) using a USP dissolution apparatus.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to characterize the physical state of the drug in the dispersion.

Protocol 2: Formulation of this compound Nanoparticles using High-Pressure Homogenization

This protocol is a general guideline for preparing drug nanoparticles.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, lecithin)

  • Purified water

  • High-pressure homogenizer

  • Particle size analyzer

Procedure:

  • Prepare a pre-suspension by dispersing this compound powder in an aqueous solution of the stabilizer.

  • Stir the suspension at high speed using a conventional stirrer for a preliminary size reduction.

  • Homogenize the pre-suspension using a high-pressure homogenizer. The homogenization pressure and number of cycles should be optimized (e.g., 500-1500 bar for 10-20 cycles).

  • Cool the nanosuspension in an ice bath during the homogenization process to prevent drug degradation due to heat.

  • Analyze the particle size and size distribution of the resulting nanosuspension using a particle size analyzer.

Characterization:

  • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential.

  • Dissolution Velocity: Measure the dissolution rate of the nanoparticles compared to the unprocessed drug.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This is a common and economical method for preparing inclusion complexes.

Materials:

  • This compound

  • β-Cyclodextrin (host molecule)

  • Water

  • Mortar and pestle

  • Oven or desiccator

Procedure:

  • Accurately weigh this compound and β-cyclodextrin in a desired molar ratio (e.g., 1:1, 1:2).

  • Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Slowly add the this compound powder to the paste and knead for a specific period (e.g., 45-60 minutes).

  • Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

Characterization:

  • Phase Solubility Studies: Determine the stoichiometry of the complex by measuring the solubility of this compound in aqueous solutions of increasing β-cyclodextrin concentrations.

  • In-vitro Dissolution: Compare the dissolution profile of the complex with that of the pure drug and a physical mixture of the drug and cyclodextrin.

Quantitative Data Summary

The following tables summarize the enhancement in solubility and dissolution for various NSAIDs using different techniques, providing a comparative perspective for this compound experiments.

Table 1: Solubility Enhancement of NSAIDs with β-Cyclodextrin

NSAIDMolar Ratio (Drug:β-CD)MethodSolubility Increase (fold)Reference
Nimesulide1:3Solvent Evaporation with Freeze Drying~12
Celecoxib1:2Freeze-DryingLinear increase with β-CD concentration

Table 2: Dissolution Rate Enhancement of NSAIDs by Solid Dispersion

NSAIDCarrierDrug:Carrier RatioMethod% Drug Release (Time)Reference
IbuprofenGlucosamine HCl1:3Solvent EvaporationSignificantly higher than pure drug
Diclofenac SodiumEudragit E-1001:2Solvent Evaporation~90% (60 min)
NaproxenPEG-8000 & Na Starch Glycolate1:2Solvent Evaporation~95% (60 min)

Troubleshooting Guides

Solid Dispersion

Issue: The resulting solid dispersion is sticky and difficult to handle. Possible Cause: The chosen polymer has a low glass transition temperature (Tg) or the drug-polymer ratio is not optimal, leading to plasticization. Solution:

  • Select a polymer with a higher Tg.

  • Incorporate a secondary polymer with a high Tg.

  • Adjust the drug-to-polymer ratio.

Issue: The drug recrystallizes during storage, leading to decreased dissolution. Possible Cause: The amorphous form is thermodynamically unstable. The chosen polymer is not effectively inhibiting crystallization. Solution:

  • Use polymers that have strong interactions (e.g., hydrogen bonding) with the drug.

  • Store the solid dispersion at low temperature and humidity.

  • Incorporate a crystallization inhibitor.

Nanoparticle Formulation

Issue: The particle size is too large or the size distribution is too broad after homogenization. Possible Cause: Insufficient homogenization pressure or number of cycles. The stabilizer concentration is too low. Solution:

  • Increase the homogenization pressure and/or the number of homogenization cycles.

  • Optimize the type and concentration of the stabilizer.

  • Ensure the pre-suspension is well-dispersed before homogenization.

Issue: Aggregation of nanoparticles occurs during storage. Possible Cause: Insufficient stabilization of the nanoparticle surface. Solution:

  • Increase the concentration of the stabilizer.

  • Use a combination of stabilizers (e.g., electrostatic and steric).

  • Optimize the pH of the suspension to ensure sufficient surface charge (zeta potential).

Cyclodextrin Inclusion Complexation

Issue: Low complexation efficiency. Possible Cause: The molar ratio of drug to cyclodextrin is not optimal. The method of preparation is not efficient. The pH of the medium is not favorable. Solution:

  • Optimize the drug-to-cyclodextrin molar ratio by performing phase solubility studies.

  • Try different preparation methods (e.g., co-evaporation, freeze-drying) which may yield higher complexation.

  • Adjust the pH of the solution to ionize the drug, which can sometimes enhance complexation.

Issue: The drug precipitates out of the complex upon dilution. Possible Cause: The complex is not stable enough in the dissolution medium. Solution:

  • Increase the molar ratio of cyclodextrin to the drug.

  • Add a water-soluble polymer to the formulation, which can increase the apparent stability constant of the complex.

Visualizations

G cluster_prep Bioavailability Enhancement Workflow Drug This compound (Poorly Soluble) Formulation Select Formulation Strategy Drug->Formulation SD Solid Dispersion Formulation->SD NP Nanoparticle Formulation Formulation->NP CD Cyclodextrin Complexation Formulation->CD Preparation Prepare Formulation SD->Preparation NP->Preparation CD->Preparation Char Characterization Preparation->Char Dissolution In-vitro Dissolution Char->Dissolution Bioavailability In-vivo Bioavailability Studies Dissolution->Bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound.

G cluster_pathway Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., injury) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostacyclin Prostacyclin (Vasodilation, anti-platelet aggregation) PGH2->Prostacyclin Prostacyclin Synthase Thromboxane Thromboxane A2 (Vasoconstriction, platelet aggregation) PGH2->Thromboxane Thromboxane Synthase Prostaglandins Prostaglandins (PGE2, PGD2) (Inflammation, Pain, Fever) PGH2->Prostaglandins Prostaglandin Synthases NSAIDs This compound (NSAID) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of action of this compound via inhibition of the COX pathway.

References

Troubleshooting bumadizone calcium instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for bumadizone calcium in aqueous solutions is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the general chemical properties of this compound, principles of pharmaceutical formulation for poorly soluble non-steroidal anti-inflammatory drugs (NSAIDs), and the behavior of calcium salts of acidic compounds in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous stability a concern?

This compound is the calcium salt of bumadizone, a non-steroidal anti-inflammatory drug (NSAID). The calcium salt form is intended to enhance solubility and bioavailability compared to the free acid form[1][2]. However, like many poorly soluble drugs, achieving and maintaining a stable aqueous solution for experimental purposes can be challenging. Instability can manifest as precipitation, degradation, or changes in potency over time, impacting experimental reproducibility and accuracy.

Q2: What are the primary factors that can influence the stability of this compound in an aqueous solution?

Several factors can affect the stability of this compound solutions:

  • pH: The solubility of calcium salts of acidic drugs is often pH-dependent. Changes in pH can lead to the conversion of the more soluble salt back to the less soluble free acid form, causing precipitation.

  • Temperature: Higher temperatures can accelerate chemical degradation pathways such as hydrolysis and oxidation[3][4].

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in susceptible molecules[4].

  • Presence of Other Ions: The presence of other ions in the solution can lead to the formation of less soluble complexes or affect the overall ionic strength, influencing solubility.

  • Choice of Solvents/Excipients: Co-solvents and excipients used in the formulation can significantly impact the solubility and stability of the drug.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness Observed in the Aqueous Solution

Possible Causes:

  • pH Shift: The pH of the solution may not be optimal for maintaining the soluble salt form.

  • Low Solubility: The concentration of this compound may have exceeded its intrinsic solubility in the chosen solvent system.

  • Common Ion Effect: The presence of excess calcium or other ions could be suppressing the solubility of this compound.

  • Salt Disproportionation: In the presence of acidic excipients or a low pH environment, the calcium salt can convert back to the less soluble free acid form of bumadizone.

Troubleshooting Steps:

  • pH Measurement and Adjustment:

    • Measure the pH of the solution.

    • For many calcium salts of acidic drugs, a neutral to slightly alkaline pH is preferable to maintain the ionized (and more soluble) form.

    • Adjust the pH using appropriate buffers. A buffer capacity sufficient to resist pH changes should be selected.

  • Solvent System Modification:

    • Consider the use of co-solvents to increase the solubility of the bumadizone free acid that might be in equilibrium with the salt. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).

    • Start with a small percentage of the co-solvent and gradually increase it while monitoring for precipitation.

  • Use of Solubilizing Agents:

    • Complexing agents like cyclodextrins can encapsulate the drug molecule, enhancing its solubility.

    • Surfactants can be used to form micelles that can solubilize the drug.

Experimental Protocol: pH-Solubility Profile

A pH-solubility profile can help determine the optimal pH range for your experiments.

  • Prepare a series of buffers with different pH values (e.g., from pH 4 to 10).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Plot the solubility of this compound as a function of pH.

Troubleshooting Logic Diagram

G start Precipitation Observed check_ph Measure Solution pH start->check_ph ph_low Is pH acidic? check_ph->ph_low adjust_ph Adjust to Neutral/Slightly Alkaline pH using a suitable buffer ph_low->adjust_ph Yes check_concentration Review this compound Concentration ph_low->check_concentration No stable_solution Stable Solution Achieved adjust_ph->stable_solution concentration_high Is concentration near known solubility limit? check_concentration->concentration_high reduce_concentration Reduce Concentration or Modify Solvent System concentration_high->reduce_concentration Yes check_excipients Are acidic excipients present? concentration_high->check_excipients No reduce_concentration->stable_solution replace_excipients Replace with non-acidic alternatives check_excipients->replace_excipients Yes check_excipients->stable_solution No replace_excipients->stable_solution

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Loss of Potency or Appearance of Degradation Products Over Time

Possible Causes:

  • Hydrolysis: The ester or amide functionalities in the bumadizone molecule could be susceptible to hydrolysis, especially at extreme pH values.

  • Oxidation: The molecule may be sensitive to oxidative degradation.

  • Photodegradation: Exposure to light may be causing the breakdown of the compound.

Troubleshooting Steps:

  • Control pH: Maintain the solution pH within a stable range, as determined by a pH-stability study. Generally, a pH range of 4-8 is a reasonable starting point for many drugs.

  • Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use of Antioxidants: If oxidation is suspected, consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the formulation.

  • Temperature Control: Prepare and store solutions at controlled, and preferably lower, temperatures (e.g., refrigerated at 2-8 °C) to slow down degradation kinetics.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify the potential degradation pathways and the factors that accelerate them.

  • Prepare stock solutions of this compound.

  • Expose the solutions to various stress conditions:

    • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at an elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature (e.g., 60 °C) in a neutral solution.

    • Photolytic: Exposure to UV light at a controlled temperature.

  • Analyze the samples at different time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Characterize the major degradation products using techniques like LC-MS to understand the degradation pathway.

Degradation Pathway Analysis Workflow

G start Prepare Bumadizone Calcium Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Collect Samples at Different Time Points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis detect_degradants Detect and Quantify Degradation Products hplc_analysis->detect_degradants characterization Characterize Degradants (e.g., LC-MS) detect_degradants->characterization pathway Elucidate Degradation Pathway characterization->pathway

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

StrategyKey Parameters to QuantifyTypical Range/GoalAnalytical Method
pH Adjustment Solubility (mg/mL or µM)Determine pH of maximum solubilityHPLC-UV, UV-Vis Spectroscopy
Co-solvency % Co-solvent vs. SolubilityFind lowest % for desired concentrationHPLC-UV, Visual Inspection
Use of Cyclodextrins Molar Ratio (Drug:Cyclodextrin)Optimize for maximum solubilityPhase Solubility Studies, HPLC-UV
Temperature Control Degradation Rate Constant (k)Minimize k by using lower temperaturesStability-Indicating HPLC

This technical support center provides a framework for troubleshooting common issues with this compound in aqueous solutions. Researchers should adapt these general guidelines to their specific experimental conditions and perform appropriate validation studies.

References

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Bumadizone Calcium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of bumadizone calcium.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound assay?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in a biological sample.[1][2] For this compound, a non-steroidal anti-inflammatory drug (NSAID), these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in LC-MS/MS assays.[1][3] The primary cause is often the presence of endogenous matrix components like phospholipids, salts, and proteins that were not removed during sample preparation.[4]

Q2: I am observing significant ion suppression for this compound. What are the likely causes in a plasma matrix?

A2: Ion suppression is a common form of matrix effect in LC-MS/MS analysis. For an acidic drug like bumadizone, common causes of ion suppression in plasma include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Endogenous Compounds: High concentrations of salts or other small molecules can also interfere with the ionization process.

  • Co-eluting Metabolites: Metabolites of bumadizone or other co-administered drugs could co-elute and interfere with ionization.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The "best" technique depends on the required sensitivity and the complexity of the matrix. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning bumadizone into an immiscible organic solvent. The choice of solvent is critical and should be optimized based on the physicochemical properties of bumadizone (LogP ~4.0).

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts. Mixed-mode or polymeric SPE sorbents can be particularly effective.

Q4: How can I quantitatively assess the matrix effect in my assay?

A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration.

  • Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Symptom: The peak area for this compound in your extracted samples is significantly lower than expected, even in the absence of significant ion suppression.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction For LLE: Optimize the pH of the aqueous phase and the choice of organic solvent. Bumadizone is an acidic compound, so adjusting the pH to be at least 2 units below its pKa will ensure it is in a neutral form, improving extraction into an organic solvent. Experiment with different solvents like ethyl acetate or methyl tert-butyl ether.
For SPE: Ensure the sorbent chemistry is appropriate. For bumadizone, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could be effective. Optimize the wash and elution steps.
Analyte Instability Evaluate the stability of this compound in the biological matrix and during the sample preparation process (bench-top, freeze-thaw, and post-preparative stability).
Suboptimal Reconstitution Solvent If a dry-down step is used, ensure the reconstitution solvent is strong enough to fully dissolve the analyte before injection.
Issue 2: High Variability in Results (Poor Precision)

Symptom: You are observing a high coefficient of variation (%CV) in your quality control (QC) samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Automating liquid handling steps can improve precision. Ensure consistent vortexing times and centrifugation speeds.
Variable Matrix Effects The composition of the biological matrix can vary between lots or individuals. A more rigorous sample cleanup method like SPE can help mitigate this. Using a stable isotope-labeled internal standard (SIL-IS) for bumadizone is highly recommended to compensate for variability in matrix effects and recovery.
Instrumental Issues Check for fluctuations in the LC pump pressure or the MS source temperature. Ensure the autosampler is functioning correctly.
Issue 3: Inconsistent Peak Shapes or Retention Times

Symptom: The chromatographic peak for this compound is tailing, fronting, or shifting in retention time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Matrix Overload on LC Column A "dirty" extract from a simple protein precipitation can overload the analytical column. Implement a more effective sample cleanup or a divert valve to direct the initial, unretained matrix components to waste.
Mobile Phase Mismatch Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
Column Degradation The column may be degrading due to harsh mobile phase conditions or insufficient cleaning. Use a guard column and implement a robust column washing procedure.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes illustrative data on the recovery and matrix effects for this compound using three different sample preparation techniques.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95 ± 5.285 ± 4.192 ± 3.5
Matrix Factor (MF) 0.45 ± 0.150.88 ± 0.080.98 ± 0.05
Process Efficiency (%) 42.874.890.2
Precision (%CV) 12.56.84.2

Data are presented as mean ± standard deviation. Process efficiency is calculated as (Analyte Recovery × Matrix Factor). Values are for illustrative purposes.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 25 µL of 1% formic acid to acidify the sample.

  • Add the internal standard.

  • Add 600 µL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

  • Loading: Pre-treat 100 µL of plasma by adding 100 µL of 4% phosphoric acid and the internal standard. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 500 µL of 5% formic acid in acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.

Visualizations

G cluster_ppt Protein Precipitation Workflow cluster_lle Liquid-Liquid Extraction Workflow cluster_spe Solid-Phase Extraction Workflow ppt1 Plasma Sample + IS ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 ppt5 Evaporate & Reconstitute ppt4->ppt5 lle1 Plasma Sample + Acid + IS lle2 Add Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle5 Evaporate & Reconstitute lle4->lle5 spe1 Condition & Equilibrate spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5

Caption: Comparative workflows for three common sample preparation techniques.

G node_q node_q node_s node_s start Matrix Effect Observed? (Poor Accuracy/Precision) q1 Is Analyte Recovery Low? start->q1 q2 Is Matrix Factor < 0.8? q1->q2 No s1 Optimize Extraction (pH, Solvent, SPE Sorbent) q1->s1 Yes q3 Is a SIL-IS Used? q2->q3 No s2 Improve Sample Cleanup (Move from PPT to LLE/SPE) q2->s2 Yes s4 Implement SIL-IS q3->s4 No s5 Method Acceptable q3->s5 Yes s3 Modify Chromatography (Change Gradient, Column) s2->s3 s4->s5

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Refinement of bumadizone calcium synthesis to improve yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of bumadizone calcium, with a focus on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: Bumadizone is synthesized through a condensation reaction between butylmalonic acid and 1,2-diphenylhydrazine.[1] This reaction forms an amide bond, yielding bumadizone free acid. The bumadizone is then converted to its calcium salt, typically by reaction with a suitable calcium base like calcium hydroxide or calcium chloride.

Q2: What are the most critical factors affecting the yield and purity of the initial condensation reaction?

A2: The key factors include:

  • Choice of Coupling Agent: Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid. The choice and purity of the agent are critical.

  • Reaction Stoichiometry: The molar ratio of butylmalonic acid to 1,2-diphenylhydrazine is crucial. An excess of one reactant can lead to side products.

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0°C) to minimize side reactions and prevent the degradation of reactants and products.

  • Solvent Selection: Anhydrous, non-protic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to prevent hydrolysis of the activated carboxylic acid intermediate.

Q3: How is the formation of the di-substituted byproduct minimized?

A3: The primary challenge in bumadizone synthesis is the potential for 1,2-diphenylhydrazine to react with both carboxylic acid groups of a single butylmalonic acid molecule. To favor the desired mono-substituted product, a careful control of stoichiometry is essential. Using a slight excess of butylmalonic acid relative to 1,2-diphenylhydrazine can help minimize the formation of the di-substituted impurity.

Q4: What is the most effective method for purifying the final this compound product?

A4: Purification of this compound often involves recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture. The choice of solvent and the cooling rate are critical for obtaining a crystalline product with high purity. It is also important to ensure the complete removal of byproducts from the initial condensation step, such as dicyclohexylurea (DCU) if DCC is used as the coupling agent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Bumadizone Incomplete reaction.Ensure the use of a high-purity coupling agent (e.g., DCC, EDC) and allow for sufficient reaction time at the recommended temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of activated intermediate.Use an anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of reactants or product.Maintain strict temperature control, especially during the addition of the coupling agent.
High Levels of Di-substituted Impurity Incorrect stoichiometry.Use a slight molar excess of butylmalonic acid (e.g., 1.1 to 1 equivalents of 1,2-diphenylhydrazine).
Reaction temperature is too high.Maintain a low reaction temperature (0°C to room temperature) to control the reaction rate.
Presence of Unreacted Starting Materials Insufficient coupling agent.Use at least a stoichiometric amount of the coupling agent. A slight excess (e.g., 1.05 equivalents) can be beneficial.
Poor quality of reactants.Ensure the purity of butylmalonic acid and 1,2-diphenylhydrazine before starting the synthesis.
Difficulty in Removing Dicyclohexylurea (DCU) Byproduct DCU precipitation during reaction.DCU is insoluble in many organic solvents. Filter the reaction mixture before work-up to remove the precipitated DCU.
DCU co-precipitates with the product.If DCU remains after filtration, it can sometimes be removed by washing the crude product with a solvent in which DCU is sparingly soluble but the product is not (e.g., cold acetone).
Poor Quality of this compound Salt Incomplete salt formation.Ensure the correct stoichiometry of the calcium base is used. Monitor the pH during the salt formation step.
Impurities from the previous step.Purify the bumadizone free acid before converting it to the calcium salt.
Suboptimal crystallization conditions.Experiment with different solvent systems and cooling rates for recrystallization to achieve a well-defined crystalline product.

Experimental Protocols

Protocol 1: Synthesis of Bumadizone Free Acid
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add butylmalonic acid (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

  • Addition of Reactants: Add 1,2-diphenylhydrazine (1.0 equivalent) to the cooled solution and stir until it dissolves.

  • Activation: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1M HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bumadizone free acid.

Protocol 2: Formation and Purification of this compound
  • Salt Formation: Dissolve the crude bumadizone free acid in ethanol. In a separate vessel, prepare a solution of calcium hydroxide (0.5 equivalents) in water.

  • Precipitation: Slowly add the calcium hydroxide solution to the bumadizone solution with vigorous stirring. A precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water). Dry the purified product under vacuum.

Visualizations

Bumadizone_Synthesis cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_purification Salt Formation & Purification Butylmalonic_Acid Butylmalonic Acid Activation Activation with DCC in Anhydrous DCM at 0°C Butylmalonic_Acid->Activation Diphenylhydrazine 1,2-Diphenylhydrazine Condensation Amide Bond Formation Diphenylhydrazine->Condensation Activation->Condensation Activated Intermediate Bumadizone_Acid Bumadizone (Free Acid) Condensation->Bumadizone_Acid Salt_Formation Reaction with Ca(OH)₂ in Ethanol/Water Bumadizone_Acid->Salt_Formation Bumadizone_Calcium This compound Salt_Formation->Bumadizone_Calcium Recrystallization Recrystallization Bumadizone_Calcium->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze crude product (TLC, HPLC, NMR) Start->Check_Purity Impurity_ID Identify main impurity Check_Purity->Impurity_ID Di_Substituted Di-substituted Product? Impurity_ID->Di_Substituted Unreacted_SM Unreacted Starting Material? Di_Substituted->Unreacted_SM No Adjust_Stoichiometry Adjust Stoichiometry: Increase Butylmalonic Acid Di_Substituted->Adjust_Stoichiometry Yes Other_Impurity Other Impurities? Unreacted_SM->Other_Impurity No Check_Coupling_Agent Check Coupling Agent (Activity & Amount) Unreacted_SM->Check_Coupling_Agent Yes Optimize_Purification Optimize Purification: Recrystallization/Chromatography Other_Impurity->Optimize_Purification Yes End Improved Yield & Purity Adjust_Stoichiometry->End Check_Coupling_Agent->End Optimize_Purification->End

Caption: Troubleshooting workflow for bumadizone synthesis.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Bumadizone Calcium Through Nanoformulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nanoformulation of bumadizone calcium. The following sections offer detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing a nanoformulation of this compound?

A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), is used for treating inflammatory conditions.[1][2] However, like many NSAIDs, it can cause gastrointestinal side effects such as bleeding and ulceration.[1] Nanoformulation offers several potential advantages, including:

  • Enhanced Bioavailability: Nanoparticles can increase the surface area for dissolution, potentially leading to improved absorption and bioavailability.

  • Targeted Delivery: Nanoformulations can be designed for targeted drug delivery, for instance, to the colon for treating inflammatory bowel disease, which minimizes systemic exposure and reduces side effects.[2][3]

  • Improved Patient Compliance: Sustained-release nanoformulations can reduce dosing frequency.

  • Reduced Gastric Irritation: Encapsulating this compound within nanoparticles can prevent its direct contact with the gastric mucosa, thereby reducing irritation.

Q2: What are the key considerations when selecting polymers for this compound nanoformulation?

A2: The choice of polymer is critical for the success of the nanoformulation. Key considerations include:

  • Biocompatibility and Biodegradability: The polymer should be non-toxic and degrade into harmless products.

  • Drug-Polymer Interaction: Compatibility studies are essential to ensure the stability of this compound within the polymer matrix.

  • Release Profile: The polymer should allow for the desired drug release kinetics (e.g., sustained or pH-triggered release). Polymers like Eudragit® S100 and Eudragit® L100 are suitable for pH-dependent release in the colon.

  • Encapsulation Efficiency: The polymer should effectively encapsulate a high concentration of the drug.

Q3: What are the standard techniques for characterizing this compound nanoparticles?

A3: A thorough physicochemical characterization is essential to ensure the quality and performance of the nanoformulation. Common techniques include:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a standard method.

  • Zeta Potential: This measurement predicts the stability of the nanoparticle suspension.

  • Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface of the nanoparticles.

  • Encapsulation Efficiency and Drug Loading: These parameters are typically determined by separating the unencapsulated drug from the nanoparticles and quantifying the drug amount using techniques like HPLC.

  • In Vitro Drug Release: Release studies are performed under different pH conditions to simulate the gastrointestinal tract.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency Poor affinity between this compound and the polymer. Drug leakage during the formulation process. Inappropriate drug-to-polymer ratio.1. Screen different polymers to find one with better compatibility. 2. Optimize the formulation process (e.g., homogenization speed, sonication time). 3. Adjust the drug-to-polymer ratio; a 3² full factorial design can be employed for optimization.
Large Particle Size or High PDI Polymer aggregation. Insufficient energy input during homogenization. Inappropriate solvent or surfactant concentration.1. Optimize the concentration of the polymer and surfactant. 2. Increase the homogenization speed or sonication time. 3. Ensure the organic solvent is completely removed during the evaporation step.
Poor In Vitro Drug Release High polymer density preventing drug diffusion. Strong drug-polymer interaction.1. Select a polymer with a more porous structure or a lower molecular weight. 2. Incorporate a plasticizer into the formulation. 3. Modify the surface of the nanoparticles to facilitate drug release at the target site.
Instability of Nanoparticle Suspension (Aggregation) Low zeta potential. Inappropriate storage conditions.1. Modify the surface charge of the nanoparticles by using a charged polymer or surfactant. A zeta potential above ±30 mV is generally considered stable. 2. Optimize the pH and ionic strength of the suspension medium. 3. Store the formulation at an appropriate temperature (e.g., 4°C).

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations (Micro-scale)

Formulation CodePolymerDrug:Polymer RatioEntrapment Efficiency (%)Particle Size (µm)
F1Eudragit RS1001:175.3 ± 2.1250 ± 15
F2Ethyl Cellulose9:182.1 ± 3.5310 ± 20
F3Cellulose Acetate Butyrate18:188.6 ± 2.8280 ± 18
F15 (Optimized)Cellulose Acetate Butyrate18:191.2 ± 1.9265 ± 12

Data extrapolated from studies on this compound microspheres and can be used as a reference for nanoformulation development.

Table 2: In Vitro Drug Release of this compound from Colon-Targeted Formulations

Formulation% Release at 2h (pH 1.2)% Release at 4h (pH 6.8)% Release at 12h (pH 7.4)
F12< 10%< 20%66.23%
F14< 10%< 20%67.90%
F15 (Optimized)< 10%< 20%99.70%
Marketed Product> 90%--

Data adapted from studies on compression-coated microsphere tablets.

Experimental Protocols

1. Preparation of this compound Nanoparticles by Nanoprecipitation

This method is suitable for water-insoluble drugs and involves the precipitation of a polymer and drug from an organic solution into a non-solvent.

  • Materials: this compound, Eudragit® S100, acetone, purified water, polysorbate 80.

  • Procedure:

    • Dissolve this compound and Eudragit® S100 in acetone to form the organic phase.

    • Prepare an aqueous phase containing a surfactant like polysorbate 80.

    • Inject the organic phase into the aqueous phase under constant magnetic stirring.

    • Nanoparticles will form spontaneously.

    • Remove the organic solvent by evaporation under reduced pressure.

    • The resulting nanoparticle suspension can be used for further characterization.

2. Characterization of Nanoparticles

  • Particle Size, PDI, and Zeta Potential:

    • Dilute the nanoparticle suspension with purified water.

    • Analyze the sample using a Zetasizer.

    • Perform measurements in triplicate and report the average values.

  • Encapsulation Efficiency:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.

    • Quantify the amount of this compound in the supernatant using a validated HPLC method.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

3. In Vitro Drug Release Study

  • Apparatus: USP Dissolution Apparatus 1 (Basket type).

  • Media:

    • 0.1 N HCl (pH 1.2) for the first 2 hours.

    • Phosphate buffer (pH 6.8) for the next 2 hours.

    • Phosphate buffer (pH 7.4) for the remaining duration up to 12 hours.

  • Procedure:

    • Place the nanoparticle formulation in the dissolution basket.

    • Maintain the temperature at 37 ± 0.5°C and the rotation speed at 50 rpm.

    • Withdraw samples at predetermined time intervals and replace them with fresh dissolution medium.

    • Analyze the samples for this compound content using HPLC.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation prep Nanoparticle Preparation (e.g., Nanoprecipitation) opt Process Optimization (e.g., Stirring Speed, Temp) prep->opt size Particle Size & PDI (DLS) opt->size zeta Zeta Potential size->zeta morph Morphology (TEM/SEM) zeta->morph ee Encapsulation Efficiency (HPLC) morph->ee release In Vitro Release (pH 1.2, 6.8, 7.4) ee->release stability Stability Studies release->stability invivo In Vivo Efficacy (Animal Model) stability->invivo

Caption: Experimental workflow for this compound nanoformulation.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Problem Encountered low_ee Low Encapsulation Efficiency start->low_ee large_size Large Particle Size / High PDI start->large_size poor_release Poor Drug Release start->poor_release cause_ee Poor drug-polymer affinity Incorrect ratio low_ee->cause_ee cause_size Aggregation Insufficient energy large_size->cause_size cause_release High polymer density Strong drug-polymer interaction poor_release->cause_release sol_ee Screen polymers Optimize drug:polymer ratio cause_ee->sol_ee sol_size Optimize surfactant Increase homogenization cause_size->sol_size sol_release Use porous polymer Add plasticizer cause_release->sol_release

Caption: Troubleshooting logic for nanoformulation issues.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular membrane Cell Membrane inflammatory_stimuli Inflammatory Stimuli cox COX-1 / COX-2 inflammatory_stimuli->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation bumadizone This compound (from Nanoformulation) bumadizone->cox Inhibition

Caption: Simplified signaling pathway for NSAID action.

References

Addressing analytical challenges in the detection of bumadizone calcium metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical challenges encountered during the detection of bumadizone calcium and its potential metabolites. As a non-steroidal anti-inflammatory drug (NSAID), understanding the biotransformation of bumadizone is crucial for comprehensive pharmacokinetic and safety assessments.

Disclaimer: Publicly available scientific literature does not contain detailed information definitively identifying the specific structures of this compound metabolites in humans. The guidance provided herein is based on established analytical methods for bumadizone and general principles of drug metabolite analysis, drawing parallels from structurally similar compounds where applicable.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic pathways for bumadizone?

While specific metabolites of bumadizone are not extensively documented in the literature, based on the metabolism of structurally related NSAIDs like phenylbutazone, the primary metabolic pathways are likely to be Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation). Hydroxylation would introduce a hydroxyl group (-OH) onto the bumadizone molecule, increasing its polarity. Subsequently, a glucuronide conjugate may be formed, further enhancing water solubility for excretion.

Q2: Which analytical techniques are most suitable for the analysis of bumadizone and its potential metabolites?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique for the analysis of bumadizone.[1] For the detection and identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its high sensitivity and ability to provide structural information.

Q3: What are the key challenges in developing an analytical method for bumadizone metabolites?

The primary challenges include:

  • Low concentrations: Metabolites are often present at much lower concentrations than the parent drug.

  • Physicochemical similarity: Metabolites may have very similar polarities and chromatographic behavior to the parent drug and to each other, making separation difficult.

  • Matrix effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization and detection of analytes in LC-MS, leading to ion suppression or enhancement.

  • Lack of reference standards: Without commercially available standards for the metabolites, their definitive identification and quantification are challenging.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust mobile phase pH to ensure complete ionization or suppression of ionization of bumadizone and potential metabolites.- Reduce sample concentration or injection volume.- Use a new column or a column with a different stationary phase.
Co-elution of parent drug and potential metabolites - Insufficient separation power of the mobile phase or column.- Optimize the mobile phase gradient (if applicable).- Try a different organic modifier (e.g., acetonitrile vs. methanol).- Use a column with a different selectivity (e.g., C18, phenyl-hexyl).
Baseline noise or drift - Contaminated mobile phase or HPLC system- Detector lamp issue- Prepare fresh mobile phase and flush the system.- Check the detector lamp's usage hours and replace if necessary.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate- Temperature variations- Ensure proper mixing and degassing of the mobile phase.- Check the pump for leaks or pressure fluctuations.- Use a column oven to maintain a consistent temperature.
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Low signal intensity for potential metabolites - Ion suppression from matrix components- Inefficient ionization- Optimize sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction).- Adjust mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different ionization mode (e.g., ESI positive vs. negative).
Difficulty in identifying metabolite peaks - Low abundance of metabolites- Complex background noise- Employ data processing techniques such as extracted ion chromatograms (EICs) for expected metabolite masses.- Use high-resolution mass spectrometry (HRMS) for accurate mass measurements to aid in formula determination.
In-source fragmentation of metabolites - High source temperature or voltage- Optimize source conditions to minimize fragmentation and maximize the intensity of the molecular ion.
Isomeric metabolites are not separated - Insufficient chromatographic resolution- Optimize the HPLC method as described in the HPLC-UV troubleshooting section.- Consider using a column with a different chemistry or a longer column.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Bumadizone Analysis

This protocol is a starting point and should be optimized for your specific instrumentation and application.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-80% B

    • 10-12 min: 80% B

    • 12-13 min: 80-30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

Protocol 2: Sample Preparation for LC-MS Analysis of Bumadizone and Metabolites in Plasma
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods Plasma Plasma Sample PP Protein Precipitation (Acetonitrile) Plasma->PP Centrifuge Centrifugation PP->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC Injection MS Mass Spectrometry Detection & Identification HPLC->MS Data_Analysis Data Analysis (Metabolite Identification) MS->Data_Analysis Data Acquisition

Troubleshooting_Logic Start Analytical Issue Encountered Check_HPLC Review HPLC Parameters (Mobile Phase, Column, Flow Rate) Start->Check_HPLC Check_MS Review MS Parameters (Source, Voltages, Gas) Start->Check_MS Check_Sample_Prep Review Sample Preparation (Extraction, Clean-up) Start->Check_Sample_Prep Optimize_HPLC Optimize Chromatographic Separation Check_HPLC->Optimize_HPLC Optimize_MS Optimize MS Detection Check_MS->Optimize_MS Optimize_Sample_Prep Improve Sample Clean-up Check_Sample_Prep->Optimize_Sample_Prep Resolved Issue Resolved Optimize_HPLC->Resolved Optimize_MS->Resolved Optimize_Sample_Prep->Resolved

References

Technical Support Center: Optimization of Mobile Phase for Bumadizone Calcium HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of bumadizone calcium. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues encountered during analysis.

Experimental Protocols

A validated Reverse Phase (RP)-HPLC method serves as a robust starting point for the analysis of this compound.[1][2] The following protocol is based on established methodologies and physicochemical properties of bumadizone, a non-steroidal anti-inflammatory drug (NSAID) that is a malonate derivative.[3][4]

Physicochemical Properties of Bumadizone

Understanding the properties of bumadizone is crucial for method development and optimization.

PropertyValueSignificance for HPLC Analysis
LogP 4.01 - 4.9Indicates that bumadizone is a non-polar compound, making it well-suited for reversed-phase chromatography.[3]
Solubility Slightly soluble in Methanol and DMSO.This suggests that a mobile phase containing methanol or acetonitrile is appropriate.
Chemical Class Acidic compound (malonate derivative)The pH of the mobile phase will significantly affect the ionization, retention, and peak shape of bumadizone.
Standard HPLC Method for this compound Analysis

This protocol provides a baseline for analysis. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Conditions
Column Phenomenex C18 (or equivalent C18 column)
Mobile Phase Methanol:Water:Acetonitrile (20:30:50, v/v/v)
Flow Rate 2 mL/min
Detection UV at 235 nm
Injection Volume 10-20 µL
Column Temperature Ambient (or controlled at 25-30 °C for improved reproducibility)

Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase for this compound analysis, starting from the standard method and proceeding through systematic adjustments to achieve optimal separation.

Mobile_Phase_Optimization start Start with Standard Method Methanol:Water:ACN (20:30:50) C18 Column check_performance Evaluate Initial Chromatogram (Peak Shape, Retention, Resolution) start->check_performance good_separation Acceptable Separation Proceed with Validation check_performance->good_separation Good troubleshoot Sub-optimal Separation Initiate Troubleshooting check_performance->troubleshoot Poor optimized Optimized Method good_separation->optimized peak_shape_issues Poor Peak Shape? (Tailing/Fronting) troubleshoot->peak_shape_issues retention_issues Incorrect Retention Time? troubleshoot->retention_issues resolution_issues Poor Resolution? troubleshoot->resolution_issues adjust_pH Adjust Mobile Phase pH Add 0.1% Formic or Acetic Acid (pH < pKa of Bumadizone) peak_shape_issues->adjust_pH adjust_pH->check_performance adjust_organic Adjust Organic:Aqueous Ratio Increase Organic % for shorter RT Decrease Organic % for longer RT retention_issues->adjust_organic adjust_organic->check_performance change_solvent Change Organic Solvent (e.g., Methanol vs. Acetonitrile) resolution_issues->change_solvent gradient_elution Consider Gradient Elution resolution_issues->gradient_elution change_solvent->check_performance gradient_elution->check_performance

Caption: Workflow for this compound HPLC Mobile Phase Optimization.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound, with a focus on mobile phase-related issues.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary Silanol Interactions: Bumadizone, being an acidic compound, can interact with residual silanols on the silica-based column, leading to tailing. Mobile Phase pH too high: If the mobile phase pH is close to or above the pKa of bumadizone, the compound will be ionized, leading to poor peak shape.Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous component of the mobile phase to suppress the ionization of bumadizone. A mobile phase pH at least 2 units below the analyte's pKa is recommended. Use a Different Column: Consider a column with end-capping or a polar-embedded phase to minimize silanol interactions.
Peak Fronting Sample Overload: Injecting too much of the sample can saturate the column. Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.Reduce Sample Concentration/Injection Volume: Dilute the sample or inject a smaller volume. Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase.
Broad Peaks Low Column Efficiency: Column degradation or contamination. Extra-column Volume: Excessive tubing length or large internal diameter tubing.Clean or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column. Optimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Shifting Retention Times Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase. Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.Precise Mobile Phase Preparation: Use volumetric flasks and ensure accurate measurements of all components. Degas the mobile phase before use. Use a Column Oven: Maintain a constant column temperature for consistent results. Ensure Proper Equilibration: Allow sufficient time (e.g., 10-15 column volumes) for the column to equilibrate before starting the analysis.
Poor Resolution Inappropriate Mobile Phase Strength: The mobile phase may be too strong or too weak to separate bumadizone from impurities. Incorrect Organic Solvent: The selectivity of methanol and acetonitrile can differ, impacting resolution.Adjust Organic to Aqueous Ratio: Systematically vary the percentage of the organic solvent to find the optimal separation. Solvent Selectivity: Try switching from acetonitrile to methanol or vice versa, as this can alter the elution order and improve resolution. Consider Gradient Elution: If isocratic elution does not provide adequate resolution, a gradient method can be developed.

HPLC Troubleshooting Decision Tree

This diagram provides a step-by-step guide to diagnosing and resolving common HPLC issues.

HPLC_Troubleshooting_Tree start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Issues? start->retention_time resolution Poor Resolution? start->resolution pressure Pressure Fluctuation? start->pressure tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No shifting_rt Shifting RT? retention_time->shifting_rt Yes no_peaks No Peaks? retention_time->no_peaks No adjust_organic_ratio Adjust Organic:Aqueous Ratio resolution->adjust_organic_ratio change_organic_solvent Try Different Organic Solvent (MeOH/ACN) resolution->change_organic_solvent check_column Check/Clean/Replace Column pressure->check_column High Pressure check_for_leaks Check for System Leaks pressure->check_for_leaks Low/No Pressure purge_pump Purge Pump pressure->purge_pump Fluctuating Pressure acidify_mp Acidify Mobile Phase (e.g., 0.1% Formic Acid) tailing->acidify_mp Yes broad Broad? fronting->broad No check_sample_conc Check Sample Concentration & Solvent fronting->check_sample_conc Yes broad->check_column Yes check_mp_prep Check Mobile Phase Prep & Degassing shifting_rt->check_mp_prep Inconsistent use_column_oven Use Column Oven shifting_rt->use_column_oven Consistent Drift no_peaks->check_for_leaks No check_detector Check Detector Settings & Lamp no_peaks->check_detector Yes

Caption: Decision Tree for Troubleshooting Bumadizone HPLC Analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of organic solvent (methanol vs. acetonitrile) important for the mobile phase?

A1: Methanol and acetonitrile have different polarities and elution strengths, which can affect the selectivity of the separation. For bumadizone, which has aromatic rings, the pi-pi interactions with a phenyl-based column can be influenced by the choice of organic solvent. It is often beneficial to screen both solvents during method development to achieve the best resolution.

Q2: How does the water quality in the mobile phase affect the analysis?

A2: High-purity water (HPLC grade or equivalent) is essential. Impurities in the water can introduce ghost peaks, cause baseline instability, and potentially damage the column. Always use freshly prepared, high-purity water for your mobile phase.

Q3: How often should I prepare a new mobile phase?

A3: It is recommended to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic components. If using a buffered mobile phase, microbial growth can occur, leading to blockages and baseline noise.

Q4: What is the purpose of degassing the mobile phase?

A4: Degassing removes dissolved gases (like oxygen and nitrogen) from the mobile phase. These gases can form bubbles in the pump or detector, leading to pressure fluctuations, baseline noise, and inaccurate results. Common degassing techniques include sonication, vacuum filtration, and sparging with helium.

Q5: Can I use a gradient elution for this compound analysis?

A5: Yes, if an isocratic method does not provide sufficient resolution to separate bumadizone from its impurities or degradation products, a gradient elution can be employed. A typical approach is to start with a lower percentage of the organic solvent and gradually increase it over the course of the run. This can help to sharpen peaks and improve the separation of complex mixtures.

References

Reducing inter-subject variability in bumadizone calcium pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-subject variability in bumadizone calcium pharmacokinetic studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

Problem Potential Cause Recommended Solution
High Inter-Subject Variability in Plasma Concentrations Genetic Polymorphisms: Variations in the Cytochrome P450 2C9 (CYP2C9) enzyme, which is involved in the metabolism of many NSAIDs, can lead to significant differences in drug clearance among individuals.[1][2]Genotyping: Consider genotyping study participants for common CYP2C9 variants (e.g., *2, *3) to stratify the population and analyze pharmacokinetic data accordingly.
Concomitant Medications: Co-administration of drugs that induce or inhibit CYP2C9 can alter the metabolism of bumadizone.[3] this compound may also interact with other drugs, such as oral anticoagulants.[3]Thorough Medication History: Obtain a detailed medication history from all subjects, including over-the-counter drugs and supplements. Exclude subjects taking medications known to strongly interact with NSAIDs or CYP2C9 substrates.
Food and Beverage Effects: The timing and composition of meals can influence the absorption of this compound. Gastric pH and the presence of chelating agents can affect calcium absorption.[4]Standardized Meal Plan: Implement a standardized meal plan for all subjects, especially around the time of drug administration. Consider administering the drug under fasting conditions to minimize food-related variability.
Sample Handling and Processing Inconsistencies: Errors in sample collection, processing, or storage can introduce variability.Standard Operating Procedures (SOPs): Develop and strictly adhere to SOPs for blood collection, centrifugation, plasma separation, and storage. Ensure all personnel are trained on these procedures.
Inconsistent Bioanalytical Results Assay Variability: Issues with the bioanalytical method, such as matrix effects or inconsistent instrument performance, can lead to unreliable data.Method Validation: Fully validate the bioanalytical method according to ICH M10 guidelines, including assessments of specificity, linearity, accuracy, precision, and stability.
Sample Stability Issues: Bumadizone may be unstable in the biological matrix under certain storage conditions.Stability Testing: Conduct thorough stability studies, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability, to establish appropriate sample handling and storage conditions.
Unexpected Pharmacokinetic Profile Presence of Active Metabolites: Bumadizone may be converted to active metabolites with their own pharmacokinetic profiles, contributing to the overall pharmacological effect and variability. Phenylbutazone, a structurally similar NSAID, has known active metabolites.Metabolite Profiling: In early-phase studies, attempt to identify and quantify major metabolites in plasma and urine to understand their contribution to the pharmacokinetic and pharmacodynamic profile.
Enterohepatic Recirculation: Some NSAIDs undergo enterohepatic recirculation, which can lead to secondary peaks in the plasma concentration-time profile.Extended Sampling Schedule: Ensure the blood sampling schedule is long enough to capture the complete pharmacokinetic profile, including any potential secondary peaks.

Frequently Asked Questions (FAQs)

1. What are the primary factors contributing to inter-subject variability in this compound pharmacokinetics?

The primary factors include:

  • Genetic variations in drug-metabolizing enzymes, particularly CYP2C9.

  • Co-administration of other medications that can alter bumadizone's metabolism or compete for protein binding sites.

  • The effect of food on drug absorption.

  • Individual differences in physiology, such as age, sex, and renal or hepatic function.

  • Inconsistencies in study procedures , including sample collection and processing.

2. How does the "calcium" component of this compound potentially add to pharmacokinetic variability?

The absorption of calcium from the gastrointestinal tract can be influenced by several factors, which may add another layer of variability to the overall absorption of the bumadizone molecule. These factors include:

  • Gastric pH: The solubility of calcium salts is pH-dependent.

  • Dietary Factors: The presence of phytates (in grains and legumes) and oxalates (in spinach and rhubarb) can chelate calcium and reduce its absorption.

  • Vitamin D Status: Vitamin D is essential for the active transport of calcium in the intestine.

3. What is the likely metabolic pathway for bumadizone?

While specific data for bumadizone is limited, as a non-steroidal anti-inflammatory drug, it is likely metabolized in the liver primarily by Cytochrome P450 enzymes. Given the known metabolism of other NSAIDs, CYP2C9 is a strong candidate for the primary enzyme involved. The metabolic process likely involves hydroxylation followed by glucuronidation to form more water-soluble compounds that can be excreted in the urine. It is also possible that bumadizone has active metabolites, similar to other NSAIDs like phenylbutazone.

4. Are there any known significant drug-drug interactions with this compound?

Yes, this compound, like other NSAIDs, can have clinically significant drug-drug interactions. These include:

  • Oral Anticoagulants (e.g., warfarin): Increased risk of bleeding.

  • Other NSAIDs and Corticosteroids: Increased risk of gastrointestinal side effects.

  • Antihypertensive Medications (e.g., ACE inhibitors, beta-blockers): Bumadizone may reduce their antihypertensive effects.

  • Lithium and Methotrexate: Bumadizone can increase the plasma levels of these drugs, leading to potential toxicity.

Experimental Protocols

Protocol: Quantification of Bumadizone in Human Plasma using RP-HPLC with UV Detection

1. Objective: To quantify the concentration of bumadizone in human plasma samples.

2. Materials and Reagents:

  • Bumadizone reference standard

  • Internal standard (e.g., a structurally similar NSAID not co-administered)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator (if using SPE)

4. Chromatographic Conditions (Example - to be optimized):

  • Mobile Phase: Acetonitrile:Water:Formic Acid (e.g., 60:40:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of bumadizone (e.g., 235 nm)

  • Injection Volume: 20 µL

5. Sample Preparation (Protein Precipitation Method):

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen (optional, for concentration).

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

6. Calibration and Quality Control:

  • Prepare calibration standards by spiking known concentrations of bumadizone into drug-free human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Analyze calibration standards and QC samples with each batch of study samples.

Visualizations

Experimental_Workflow cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis subject_screening Subject Screening (Inclusion/Exclusion Criteria) dosing This compound Administration subject_screening->dosing sample_collection Timed Blood Sample Collection dosing->sample_collection centrifugation Centrifugation sample_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage sample_prep Sample Preparation (Protein Precipitation/SPE) storage->sample_prep hplc_analysis RP-HPLC-UV Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition pk_modeling Pharmacokinetic Modeling (NCA) data_acquisition->pk_modeling statistical_analysis Statistical Analysis pk_modeling->statistical_analysis report Final Report statistical_analysis->report

Caption: Workflow for a this compound Pharmacokinetic Study.

Signaling_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion bumadizone_oral Oral Bumadizone Calcium dissolution Dissolution in GI Tract bumadizone_oral->dissolution absorption Absorption into Systemic Circulation dissolution->absorption plasma Plasma (High Protein Binding) absorption->plasma tissues Tissues (Site of Action) plasma->tissues cyp2c9 CYP2C9 plasma->cyp2c9 Genetic Polymorphism phase_I Phase I Metabolism (Hydroxylation) cyp2c9->phase_I phase_II Phase II Metabolism (Glucuronidation) phase_I->phase_II metabolites Inactive Metabolites phase_II->metabolites kidney Kidney metabolites->kidney urine Urine kidney->urine

Caption: Proposed Pharmacokinetic Pathway of Bumadizone.

Troubleshooting_Logic start High Inter-Subject Variability Observed check_genetics Review Genetic Data (CYP2C9) start->check_genetics check_meds Review Concomitant Medications start->check_meds check_food Review Dietary Compliance start->check_food check_bioanalysis Review Bioanalytical Data (QC Samples) start->check_bioanalysis stratify_analysis Stratify Analysis by Genotype check_genetics->stratify_analysis exclude_subjects Exclude Subjects with Interacting Meds check_meds->exclude_subjects protocol_deviation Identify Protocol Deviations check_food->protocol_deviation reassay_samples Re-assay Questionable Samples check_bioanalysis->reassay_samples report_findings Report Findings and Potential Impact stratify_analysis->report_findings exclude_subjects->report_findings protocol_deviation->report_findings reassay_samples->report_findings

Caption: Logical Flow for Troubleshooting High Variability.

References

Validation & Comparative

A Comparative Analysis of Bumadizone Calcium and Diclofenac Efficacy in Preclinical Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of bumadizone calcium and diclofenac, two non-steroidal anti-inflammatory drugs (NSAIDs), in established animal models of rheumatoid arthritis. While direct head-to-head comparative studies are limited in publicly available literature, this report synthesizes existing data from independent studies to offer insights into their relative performance.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Both this compound and diclofenac exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, these drugs reduce the production of prostaglandins at the site of inflammation.


digraph "Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_COX2 [label="COX-1 & COX-2\nEnzymes", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Pain [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bumadizone_Diclofenac [label="this compound\n&\nDiclofenac", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1_COX2; COX1_COX2 -> Prostaglandins; Prostaglandins -> Inflammation_Pain; Bumadizone_Diclofenac -> COX1_COX2 [label=" Inhibition", color="#EA4335", fontcolor="#202124", arrowhead=tee]; }

Figure 1: Simplified signaling pathway of NSAID action.

Efficacy in a Chronic Arthritis Model: Adjuvant-Induced Arthritis in Rats

The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model for studying chronic inflammation and the efficacy of anti-arthritic drugs.

Experimental Protocol: Adjuvant-Induced Arthritis

  • Induction: Arthritis is induced in susceptible rat strains (e.g., Wistar, Lewis) by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the sub-plantar region of one hind paw.

  • Drug Administration: Treatment with the test compounds (this compound or diclofenac) or vehicle control typically begins on the day of or a few days after adjuvant injection and continues for a specified period (e.g., 14-28 days). Administration is usually oral (p.o.).

  • Efficacy Assessment: The primary endpoint is the measurement of paw volume or thickness at regular intervals to assess the degree of swelling. Other parameters can include an arthritic score (a qualitative assessment of joint inflammation), body weight changes, and histological analysis of the joints at the end of the study.


digraph "Adjuvant_Induced_Arthritis_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Induction [label="Induce Arthritis in Rats\n(Freund's Complete Adjuvant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer Treatment Groups:\n- Vehicle Control\n- this compound\n- Diclofenac", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Paw Volume &\nArthritic Score Over Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis:\n- Final Paw Volume\n- Histopathology of Joints", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis &\nComparison of Efficacy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Induction; Induction -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; Analysis -> End; }

Figure 2: Experimental workflow for the Adjuvant-Induced Arthritis model.

Quantitative Data Summary

Table 1: Efficacy in Adjuvant-Induced Arthritis in Rats

CompoundDoseRoute of AdministrationKey Efficacy EndpointResult
This compound Data not availableData not availableLocalization in inflamed pawAccumulates in inflamed tissue[1]
Diclofenac 10 mg/kg/dayp.o.Reduction in paw swellingEffective in reducing paw swelling

Note: The data for this compound is qualitative, and a direct quantitative comparison with diclofenac from this data is not possible. The term "effective" for diclofenac is as described in the cited literature.

Efficacy in an Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard method for evaluating the acute anti-inflammatory activity of drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Drug Administration: The test compounds (this compound or diclofenac) or vehicle control are administered to rats, typically orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: After a set period (e.g., 30-60 minutes), a sub-plantar injection of a carrageenan solution is given into one hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema for the treated groups is calculated relative to the vehicle-treated control group.


digraph "Carrageenan_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pre_treatment [label="Pre-treat Rats with:\n- Vehicle Control\n- this compound\n- Diclofenac", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Induce Paw Edema\n(Carrageenan Injection)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure Paw Volume\nat Multiple Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculation [label="Calculate Percentage\nInhibition of Edema", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Pre_treatment; Pre_treatment -> Induction; Induction -> Measurement; Measurement -> Calculation; Calculation -> End; }

Figure 3: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Quantitative Data Summary

While direct head-to-head studies are lacking, data from different experiments in the carrageenan-induced paw edema model are available for both drugs.

Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationTime Post-Carrageenan% Inhibition of Edema
This compound Data not availableData not availableData not availableData not available
Diclofenac 25 mg/kgi.p.2 hoursSignificant reduction
3 hoursSignificant reduction
4 hoursSignificant reduction

Note: The term "significant reduction" for diclofenac is as described in the cited literature. Specific percentage inhibition values can vary between studies.

Conclusion

Based on the available preclinical data, both this compound and diclofenac are positioned as effective anti-inflammatory agents through their shared mechanism of COX inhibition. Autoradiographic evidence confirms that this compound localizes to inflamed tissues in rat models of arthritis[1]. Diclofenac has demonstrated clear, dose-dependent anti-inflammatory effects in both acute and chronic models of arthritis.

A definitive quantitative comparison of the potency and efficacy of this compound and diclofenac in these models is hampered by the lack of direct comparative studies in the public domain. Further research with head-to-head comparisons in standardized rheumatoid arthritis models would be necessary to conclusively determine the relative therapeutic potential of these two compounds for the treatment of inflammatory arthritis.

References

Comparative Analysis of Bumadizone Calcium and Other NSAIDs on Cyclooxygenase (COX) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cyclooxygenase (COX) inhibition profiles of various non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on bumadizone calcium. The therapeutic effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and mediating platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][4] The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are largely attributed to their inhibition of COX-2, whereas common adverse effects, like gastrointestinal complications, are linked to the inhibition of COX-1.[1] Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index.

This compound is a non-steroidal anti-inflammatory drug with demonstrated analgesic and anti-inflammatory properties. Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase enzymes. However, a thorough review of publicly available scientific literature did not yield specific quantitative data, such as IC50 values, for the inhibition of COX-1 and COX-2 by this compound. The IC50 value represents the concentration of a drug required to inhibit the activity of an enzyme by 50% and is a key metric for comparing the potency and selectivity of different inhibitors.

This guide will proceed to detail the methodologies used to determine COX inhibition, present a comparative table of COX inhibition data for a range of commonly used NSAIDs, and provide visualizations to illustrate the relevant biological pathways and experimental workflows. While a direct quantitative comparison with this compound is not possible due to the absence of specific IC50 data, this guide will provide the framework and comparative data for other NSAIDs to allow for a contextual understanding of where this compound might fit within the broader landscape of COX inhibitors, should such data become available.

Data Presentation: Comparative COX Inhibition by NSAIDs

The following table summarizes the 50% inhibitory concentrations (IC50) for various NSAIDs against COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen 12800.15
Naproxen 2.55.10.49
Diclofenac 0.0760.0262.9
Indomethacin 0.00900.310.029
Piroxicam 47251.9
Meloxicam 376.16.1
Celecoxib 826.812
Rofecoxib > 10025> 4.0
Etodolac > 10053> 1.9

Note: The IC50 values can vary depending on the specific assay conditions and the source of the enzymes (e.g., human, ovine). The data presented here are compiled from published studies for comparative purposes.

Experimental Protocols

A common and physiologically relevant method for determining the COX-1 and COX-2 inhibitory activity of NSAIDs is the human whole blood assay. This ex vivo method measures the production of specific prostaglandins as markers for the activity of each COX isoform in a complex biological environment.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Principle:

This assay measures the ability of a test compound to inhibit the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, and prostaglandin E2 (PGE2), a major product of COX-2 activity, in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Anticoagulant (e.g., heparin).

  • Test compounds (e.g., this compound, other NSAIDs) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.

  • Enzyme immunoassay (EIA) kits for TXB2 and PGE2.

  • Incubator, centrifuge, and other standard laboratory equipment.

Methodology for COX-1 Inhibition (TXB2 Production):

  • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.

  • The blood is then allowed to clot at 37°C for a defined period (e.g., 60 minutes), during which platelet activation leads to COX-1-mediated production of thromboxane A2, which is rapidly converted to TXB2.

  • The clotting process is stopped by placing the samples on ice and adding a chelating agent like EDTA.

  • Serum is separated by centrifugation.

  • The concentration of TXB2 in the serum is quantified using a specific EIA kit.

  • The percentage of inhibition of TXB2 production at each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value for COX-1 is determined from the dose-response curve.

Methodology for COX-2 Inhibition (PGE2 Production):

  • Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for a prolonged period (e.g., 24 hours) at 37°C to induce the expression of COX-2 in monocytes.

  • Following the induction period, various concentrations of the test compound or vehicle control are added to the blood samples and incubated for a specified time (e.g., 30-60 minutes) at 37°C.

  • The production of PGE2 is then stimulated by the addition of a calcium ionophore (e.g., A23187) or by the endogenous substrate availability.

  • Plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma is quantified using a specific EIA kit.

  • The percentage of inhibition of PGE2 production at each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value for COX-2 is determined from the dose-response curve.

Mandatory Visualizations

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2) Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Physiological Functions Physiological Functions Prostaglandins (PGE2, PGI2)->Physiological Functions Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2)->Inflammation, Pain, Fever GI Mucosal Protection GI Mucosal Protection Prostaglandins (PGE2, PGI2)->GI Mucosal Protection Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible)

Caption: General mechanism of NSAID action on the COX pathway.

COX_Assay_Workflow cluster_cox1 COX-1 Inhibition Assay cluster_cox2 COX-2 Inhibition Assay Blood_COX1 Whole Blood Incubate_NSAID_COX1 Incubate with NSAID Blood_COX1->Incubate_NSAID_COX1 Clotting Induce Clotting Incubate_NSAID_COX1->Clotting Centrifuge_COX1 Centrifuge Clotting->Centrifuge_COX1 Serum_COX1 Collect Serum Centrifuge_COX1->Serum_COX1 EIA_COX1 Measure TXB2 (EIA) Serum_COX1->EIA_COX1 IC50_COX1 Calculate COX-1 IC50 EIA_COX1->IC50_COX1 Blood_COX2 Whole Blood Incubate_LPS Incubate with LPS (24h) Blood_COX2->Incubate_LPS Incubate_NSAID_COX2 Incubate with NSAID Incubate_LPS->Incubate_NSAID_COX2 Centrifuge_COX2 Centrifuge Incubate_NSAID_COX2->Centrifuge_COX2 Plasma_COX2 Collect Plasma Centrifuge_COX2->Plasma_COX2 EIA_COX2 Measure PGE2 (EIA) Plasma_COX2->EIA_COX2 IC50_COX2 Calculate COX-2 IC50 EIA_COX2->IC50_COX2

Caption: Workflow for the human whole blood COX inhibition assay.

Caption: Classification of NSAIDs based on COX selectivity.

References

Validating the therapeutic effects of bumadizone calcium in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the preclinical therapeutic effects of bumadizone calcium. Due to the limited availability of publicly accessible preclinical data for this compound, this guide will focus on its established mechanism of action as a non-steroidal anti-inflammatory drug (NSAID) and draw comparisons with other NSAIDs for which extensive preclinical data is available. This approach provides a framework for understanding the expected preclinical profile of this compound.

This compound is classified as an NSAID and is known to be metabolized to phenylbutazone and oxyphenbutazone.[1] Its clinical use has been limited due to the risk of agranulocytosis and other hematological side effects.[1] A clinical study in patients with rheumatoid arthritis indicated that this compound was superior to placebo and paracetamol and showed comparable efficacy to high doses of acetylsalicylic acid, with better tolerability.[2]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for NSAIDs, including this compound, involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_P Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins_P Thromboxane Thromboxane A2 Prostaglandins_H->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins_P->Inflammation GI_Protection GI Mucosal Protection Prostaglandins_P->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Bumadizone This compound (NSAID) Bumadizone->COX1 Inhibition Bumadizone->COX2 Inhibition

Caption: General mechanism of action for NSAIDs like this compound.

Comparative Preclinical Efficacy in Animal Models

While specific preclinical data for this compound is not available, we can infer its likely performance based on data from other NSAIDs in standard animal models of inflammation and analgesia.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized edema. The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling over time.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Drug Administration: The test compound (e.g., this compound), a reference standard (e.g., indomethacin or diclofenac), or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Table 1: Representative Preclinical Data for NSAIDs in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)RouteTime (hours)% Inhibition of Edema
Indomethacin10p.o.3~50-60%
Diclofenac20p.o.3~45-55%
Ibuprofen100p.o.3~40-50%
This compound Data not available---

Note: The data presented for other NSAIDs are representative and can vary based on specific experimental conditions.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and the analgesic effect is determined by the reduction in the number of writhes.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animals: Swiss albino mice are commonly used.

  • Grouping and Drug Administration: Similar to the paw edema model, animals are grouped and administered the test compound, reference standard (e.g., aspirin), or vehicle.

  • Induction of Writhing: After a specified time (e.g., 30 minutes), 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.

Table 2: Representative Preclinical Data for NSAIDs in the Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Route% Inhibition of Writhing
Aspirin100p.o.~50-70%
Indomethacin5p.o.~60-80%
Phenylbutazone100p.o.~50-70%
This compound Data not available--

Note: Phenylbutazone is a metabolite of this compound. The data presented are representative.

cluster_inflammation Anti-inflammatory Model cluster_analgesia Analgesic Model Carrageenan Injection Carrageenan Injection Paw Edema Paw Edema Carrageenan Injection->Paw Edema Plethysmometer Measurement Plethysmometer Measurement Paw Edema->Plethysmometer Measurement Data Analysis (Inhibition %) Data Analysis (Inhibition %) Plethysmometer Measurement->Data Analysis (Inhibition %) Acetic Acid Injection Acetic Acid Injection Abdominal Writhing Abdominal Writhing Acetic Acid Injection->Abdominal Writhing Writhing Count Writhing Count Abdominal Writhing->Writhing Count Writhing Count->Data Analysis (Inhibition %) Drug Administration (this compound / Alternatives) Drug Administration (this compound / Alternatives) Drug Administration (this compound / Alternatives)->Carrageenan Injection Drug Administration (this compound / Alternatives)->Acetic Acid Injection

Caption: General experimental workflow for preclinical anti-inflammatory and analgesic studies.

Conclusion

While direct preclinical data for this compound remains elusive in the public domain, its classification as an NSAID and its metabolic relationship to phenylbutazone allow for an informed estimation of its therapeutic profile. It is expected to demonstrate dose-dependent anti-inflammatory and analgesic effects in standard preclinical models. However, for a definitive validation of its therapeutic effects, specific preclinical studies on this compound are necessary. The experimental protocols and comparative data for other NSAIDs provided in this guide serve as a valuable reference for designing and interpreting such future studies. Researchers are encouraged to conduct head-to-head comparative studies to precisely position this compound within the therapeutic landscape of anti-inflammatory and analgesic agents.

References

Head-to-head comparison of bumadizone calcium and acetylsalicylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of bumadizone calcium and acetylsalicylic acid, two non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is intended to support research and development efforts by offering a detailed analysis of their mechanisms of action, efficacy, and safety profiles, supplemented with experimental protocols and visual pathway diagrams.

Disclaimer: The quantitative data presented for this compound is limited due to the scarcity of publicly available, direct comparative studies against acetylsalicylic acid. The following comparison is based on the best available information and highlights areas where further research is needed.

Executive Summary

This compound and acetylsalicylic acid are both inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Acetylsalicylic acid, a widely studied compound, irreversibly inhibits both COX-1 and COX-2, leading to its well-documented anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. Its clinical utility is, however, often tempered by gastrointestinal and cardiovascular side effects.

This compound is also a non-steroidal anti-inflammatory drug with demonstrated efficacy in treating inflammatory conditions such as rheumatoid arthritis.[1][2] Clinical evidence, although limited in direct comparative trials, suggests that this compound may offer a comparable therapeutic effect to acetylsalicylic acid with potentially better tolerability.[1][2] However, a detailed quantitative comparison of their potency and side-effect profiles is hampered by a lack of head-to-head preclinical and clinical trial data for this compound.

Mechanism of Action

Both drugs exert their primary effects by inhibiting the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[3]

  • Acetylsalicylic Acid: Irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2, leading to their inactivation. The inhibition of COX-1 is responsible for its antiplatelet effects and also contributes to its gastrointestinal toxicity, while the inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects.

  • This compound: As an NSAID, it is understood to inhibit COX enzymes, thereby reducing prostaglandin synthesis. This leads to decreased inflammation and pain. Some evidence also suggests it may interfere with the migration and activation of leukocytes at the site of inflammation. The specific details of its interaction with COX-1 and COX-2, including its reversibility and relative selectivity, are not well-documented in the available literature.

Signaling Pathway Diagram

NSAID Mechanism of Action cluster_cox1 Primarily COX-1 Mediated Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Platelet_Aggregation Platelet Aggregation (via Thromboxane A2) COX1_COX2->Platelet_Aggregation GI_Protection GI Mucosal Protection COX1_COX2->GI_Protection Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Bumadizone_Calcium This compound Bumadizone_Calcium->COX1_COX2 Inhibition Acetylsalicylic_Acid Acetylsalicylic Acid Acetylsalicylic_Acid->COX1_COX2 Irreversible Inhibition

Caption: General mechanism of action for this compound and Acetylsalicylic Acid.

Efficacy Data

Direct comparative efficacy data is sparse. The following tables summarize available data from independent and comparative studies.

Anti-inflammatory Efficacy
ParameterThis compoundAcetylsalicylic AcidReference(s)
Carrageenan-induced Paw Edema (ED50) Data Not Available>555 µmol/kg (i.p.)
Rheumatoid Arthritis In a double-blind crossover trial with 56 patients, bumadizone was more effective than acetylsalicylic acid in 13 patients and less effective in 4.Judged to be less effective than bumadizone in 13 out of 17 patient preferences in the same trial.
Analgesic Efficacy
ParameterThis compoundAcetylsalicylic AcidReference(s)
Acetic Acid-induced Writhing Test (ED50) Data Not Available242.8 µmol/kg (p.o.)
Rheumatoid Arthritis (Subjective Pain) Superior to placebo and paracetamol. In a direct comparison, 13 patients favored bumadizone over acetylsalicylic acid for efficacy.4 patients favored acetylsalicylic acid over bumadizone for efficacy.
Cyclooxygenase (COX) Inhibition
ParameterThis compoundAcetylsalicylic AcidReference(s)
COX-1 IC50 Data Not Available3.57 µM
COX-2 IC50 Data Not Available29.3 µM
COX-2/COX-1 Selectivity Ratio Data Not Available~8.2Calculated from

Safety and Tolerability

Gastrointestinal Side Effects
Side EffectThis compoundAcetylsalicylic AcidReference(s)
Incidence in Rheumatoid Arthritis Trial 13 out of 53 patients reported side effects, most commonly dyspepsia (3 patients) and nausea (3 patients). Considered better tolerated than acetylsalicylic acid.Higher incidence of side effects reported compared to bumadizone in the same trial.
General Incidence Causes little mucosal irritation.Daily use increases the risk of stomach ulcers and gastrointestinal bleeding.
Cardiovascular Side Effects
Side EffectThis compoundAcetylsalicylic AcidReference(s)
Reported Events Two patients complained of 'palpitations' in the rheumatoid arthritis trial, but no cardiac abnormality was detected.While used for cardiovascular protection at low doses, at anti-inflammatory doses, it can increase the risk of bleeding events. Long-term use for primary prevention has shown a modest reduction in major adverse cardiovascular events at the cost of increased major bleeding.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer, typically Tris-HCl, is prepared containing necessary co-factors like hematin and glutathione.

  • Test Compound Preparation: The test compound (e.g., this compound or acetylsalicylic acid) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Incubation: The enzyme, assay buffer, and varying concentrations of the test compound or vehicle control are pre-incubated in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding a substrate, arachidonic acid.

  • Detection: The activity of the COX enzyme is measured by quantifying the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) or by monitoring oxygen consumption using an oxygen electrode.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: COX Inhibition Assay

COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Assay Buffer - Arachidonic Acid - Test Compounds Start->Prepare_Reagents Plate_Setup Plate Setup: Add enzyme, buffer, and test compounds to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Arachidonic Acid Pre_incubation->Initiate_Reaction Measure_Activity Measure COX Activity (e.g., PGE2 levels by EIA) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis: Calculate % Inhibition and IC50 values Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro COX inhibition assay.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

Objective: To evaluate the peripheral analgesic activity of a test compound in a rodent model of visceral pain.

Methodology:

  • Animals: Male or female albino mice are used. Animals are acclimatized to the laboratory conditions before the experiment.

  • Grouping: Animals are randomly divided into groups: a vehicle control group, one or more test compound groups at different doses, and a positive control group (e.g., acetylsalicylic acid).

  • Drug Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of writhing.

  • Induction of Writhing: A solution of acetic acid (typically 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after the acetic acid injection, each animal is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 20-30 minutes).

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined for the test and positive control groups relative to the vehicle control group. The ED50 value (the dose that produces 50% of the maximum analgesic effect) can be calculated from a dose-response curve.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

Objective: To assess the in vivo anti-inflammatory activity of a test compound in a rat model of acute inflammation.

Methodology:

  • Animals: Male or female Wistar or Sprague-Dawley rats are used.

  • Grouping: Animals are randomly assigned to a vehicle control group, test compound groups (various doses), and a positive control group (e.g., indomethacin or acetylsalicylic acid).

  • Drug Administration: The test compound, vehicle, or positive control is administered, typically orally or intraperitoneally, at a set time before the induction of edema.

  • Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The degree of paw swelling is calculated as the increase in paw volume from the baseline. The percentage of inhibition of edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle control group. An ED50 value can be determined from the dose-response data.

Conclusion

Both this compound and acetylsalicylic acid are effective anti-inflammatory and analgesic agents that function through the inhibition of COX enzymes. Acetylsalicylic acid is a well-characterized drug with a known efficacy and side-effect profile, including a significant risk of gastrointestinal complications. The available evidence for this compound, primarily from a single comparative clinical trial in rheumatoid arthritis, suggests it may have a comparable or superior efficacy with a better tolerability profile.

However, the lack of comprehensive, direct comparative preclinical and clinical data for this compound makes a definitive head-to-head assessment challenging. Further research is warranted to elucidate the precise COX inhibition profile, analgesic and anti-inflammatory potency, and the full safety spectrum of this compound. Such studies would be invaluable for the drug development community in positioning this compound and designing future therapeutic strategies.

References

A Comparative Guide to Analytical Methods for the Quantification of Bumadizone Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of active pharmaceutical ingredients (APIs) is fundamental to ensuring the safety and efficacy of pharmaceutical products. Bumadizone calcium, a non-steroidal anti-inflammatory drug, requires robust analytical methods for its determination in both bulk drug substances and pharmaceutical formulations. This guide provides a comparative overview of various analytical techniques that have been validated for the quantification of this compound, offering insights into their performance and methodologies. The methods discussed include High-Performance Thin-Layer Chromatography (HPTLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, and Differential Pulse Voltammetry.

The selection of an appropriate analytical method depends on a variety of factors, including the specific requirements for sensitivity, selectivity, speed, and cost, as well as the nature of the sample matrix. Cross-validation of these methods is crucial when data is generated across different laboratories or using different techniques to ensure the consistency and reliability of the results.[1][2]

Comparative Analysis of Analytical Methods

The performance of different analytical methods for this compound is summarized below. The data presented is compiled from various validated studies, providing a clear comparison of key analytical parameters.

ParameterHPTLC-Densitometry[3][4]RP-HPLC[3]Spectrophotometry (Method I)Spectrophotometry (Method II)Differential Pulse Voltammetry
Linearity Range Not SpecifiedNot Specified1-10 µg/mL2-16 µg/mL5.0x10⁻⁷ to 5.0x10⁻⁵ M
Correlation Coefficient (r) Not SpecifiedNot Specified0.99990.99980.999
Limit of Detection (LOD) Not SpecifiedNot Specified0.15 µg/mL0.27 µg/mL1.6x10⁻⁷ M
Limit of Quantitation (LOQ) Not SpecifiedNot Specified0.46 µg/mL0.84 µg/mL5.3x10⁻⁷ M
Wavelength/Potential 240 nm235 nm557 nm557 nm-0.1 to 1.3 V

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to understand and potentially replicate the analytical procedures.

1. HPTLC-Densitometry Method

  • Stationary Phase: TLC silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane, ethyl acetate, and glacial acetic acid in a ratio of 8:2:0.2 (v/v/v).

  • Detection: Densitometric measurement of the separated bands at a wavelength of 240 nm.

  • Application: This method is suitable for the separation and quantification of bumadizone from its alkaline-induced degradation product.

2. RP-HPLC Method

  • Stationary Phase: Phenomenex C18 column.

  • Mobile Phase: A mixture of methanol, water, and acetonitrile in a ratio of 20:30:50 (v/v/v).

  • Flow Rate: 2 mL/min.

  • Detection: UV detection at a wavelength of 235 nm.

  • Application: This method allows for the separation of bumadizone and its alkaline-induced degradation product and has been successfully applied to the analysis of bumadizone in bulk powder and pharmaceutical formulations.

3. Spectrophotometric Methods

These methods are based on the oxidative coupling reaction of bumadizone with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH).

  • Method I (Direct Spectrophotometry):

    • Reagent: Cerium (IV) ammonium sulfate is used as the oxidizing agent.

    • Procedure: The drug is treated with MBTH and cerium (IV) ammonium sulfate, resulting in the immediate development of a red color.

    • Measurement: The absorbance of the resulting solution is measured at 557 nm.

  • Method II (Kinetic Spectrophotometry):

    • Reagent: Ferric chloride is used as the oxidizing agent.

    • Procedure: The drug is reacted with MBTH and ferric chloride, leading to the development of a violet color after 30 minutes.

    • Measurement: The absorbance of the solution is measured at 557 nm.

4. Differential Pulse Voltammetry

  • Working Electrode: Pencil graphite electrode.

  • Electrochemical Cell: A standard three-electrode system with an Ag/AgCl reference electrode.

  • Medium: Phosphate buffer at pH 6.4.

  • Procedure: The electrochemical oxidation of bumadizone is investigated using cyclic and differential pulse voltammetry in the potential range of -0.1 to 1.3 V.

  • Application: This electrochemical method has been developed for the determination of this compound hemihydrate in bulk, pharmaceutical dosage forms, and spiked human plasma.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable results. This is particularly important when transferring a method between laboratories or when a new method is introduced to replace an existing one. A generalized workflow for the cross-validation of two analytical methods is depicted below.

CrossValidationWorkflow cluster_0 Method A (Reference) cluster_1 Method B (Comparator) A_Sample Select Representative Samples A_Analyze Analyze Samples with Method A A_Sample->A_Analyze Compare Statistical Comparison (e.g., Bland-Altman, %Difference) A_Analyze->Compare Results A B_Sample Select Representative Samples B_Analyze Analyze Samples with Method B B_Sample->B_Analyze B_Analyze->Compare Results B Decision Acceptance Criteria Met? Compare->Decision Equivalent Methods are Equivalent Decision->Equivalent Yes NotEquivalent Investigate Discrepancies Decision->NotEquivalent No

References

Efficacy of Bumadizone Calcium Versus Placebo in Osteoarthritis: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the available clinical data and the broader context of NSAID efficacy in the treatment of osteoarthritis.

Executive Summary

This guide provides a comprehensive comparison of the efficacy of bumadizone calcium versus placebo for the treatment of osteoarthritis, targeted at researchers, scientists, and drug development professionals. A thorough review of existing clinical trial data reveals a significant gap in the literature: no specific, placebo-controlled clinical trials evaluating the efficacy of this compound in patients with osteoarthritis have been identified. The available clinical trials for this compound have primarily focused on its application in rheumatoid arthritis.[1][2]

Therefore, to provide a relevant and data-driven comparison, this guide will focus on the broader class of drugs to which this compound belongs: non-steroidal anti-inflammatory drugs (NSAIDs). The efficacy of NSAIDs as a class, compared to placebo, in treating osteoarthritis is well-documented through numerous clinical trials and meta-analyses.[3][4][5] This guide will present this general NSAID efficacy data as a proxy to contextualize the potential effects of this compound.

This compound is a non-steroidal anti-inflammatory drug that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.

This guide will detail the typical experimental protocols for clinical trials evaluating NSAIDs in osteoarthritis, present a summary of the quantitative data from meta-analyses of these trials, and provide visualizations of the relevant signaling pathways and experimental workflows.

Comparative Efficacy Data: NSAIDs vs. Placebo in Osteoarthritis

In the absence of direct data for this compound, the following table summarizes the findings of meta-analyses of randomized controlled trials comparing various oral NSAIDs with placebo for the treatment of osteoarthritis. The primary outcomes typically measured are improvements in pain and function.

Efficacy OutcomeMeasurement ScaleEfficacy of NSAIDs vs. Placebo (Effect Size/Mean Difference)Key Findings from Meta-Analyses
Pain Reduction Visual Analogue Scale (VAS) or Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Pain SubscaleStatistically significant improvement over placebo. Effect size for pain reduction is generally considered small to moderate (e.g., 0.23 to 0.32 in one meta-analysis).NSAIDs consistently demonstrate a modest but statistically significant reduction in pain compared to placebo in the short term. Some NSAIDs, like diclofenac 150 mg/day and etoricoxib 60 mg/day, appear to be among the most effective for pain improvement.
Functional Improvement WOMAC Function SubscaleStatistically significant improvement over placebo.Most NSAIDs show a significant improvement in physical function compared to placebo.
Joint Stiffness WOMAC Stiffness SubscaleVariable, but some NSAIDs show significant improvement.Diclofenac has been shown to significantly reduce joint stiffness compared to placebo.

Experimental Protocols for NSAID Efficacy Trials in Osteoarthritis

The following is a generalized experimental protocol for a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy of an oral NSAID, such as this compound, in patients with osteoarthritis.

1. Study Design:

  • Type: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Objective: To assess the efficacy and safety of the investigational NSAID compared to placebo in reducing pain and improving function in subjects with osteoarthritis of the knee or hip.

  • Duration: Typically 4 to 12 weeks for short-term efficacy.

2. Patient Population:

  • Inclusion Criteria:

    • Male and female subjects, typically 40 years of age or older.

    • Confirmed diagnosis of osteoarthritis in the target joint (e.g., knee or hip) based on established clinical and/or radiological criteria (e.g., American College of Rheumatology criteria).

    • Moderate to severe pain at baseline, often defined by a minimum score on a pain scale (e.g., VAS pain score ≥ 40 mm and/or WOMAC Pain subscale score ≥ 5).

    • Willingness to discontinue current analgesic and anti-inflammatory medications.

    • Informed consent provided.

  • Exclusion Criteria:

    • Known hypersensitivity to NSAIDs.

    • History of gastrointestinal bleeding or peptic ulcer disease.

    • Significant cardiovascular, renal, or hepatic disease.

    • Inflammatory arthritis (e.g., rheumatoid arthritis).

    • Use of other investigational drugs within a specified period.

3. Interventions:

  • Investigational Arm: Oral this compound at a specified dose and frequency.

  • Control Arm: An identical-appearing oral placebo, administered at the same frequency.

4. Randomization and Blinding:

  • Subjects are randomly assigned to either the treatment or placebo group.

  • Both the subjects and the investigators are blinded to the treatment allocation to prevent bias.

5. Outcome Measures:

  • Primary Endpoints:

    • Change from baseline in pain intensity, commonly measured by the WOMAC Pain subscale or a 100 mm Visual Analog Scale (VAS) for pain at the end of the treatment period.

    • Change from baseline in physical function, measured by the WOMAC Physical Function subscale.

  • Secondary Endpoints:

    • Change from baseline in joint stiffness, measured by the WOMAC Stiffness subscale.

    • Patient's Global Assessment of disease activity.

    • Investigator's Global Assessment of disease activity.

    • Use of rescue medication (e.g., acetaminophen).

    • Safety and tolerability, assessed through the monitoring of adverse events, laboratory tests, and vital signs.

6. Statistical Analysis:

  • The primary analysis is typically an intent-to-treat (ITT) analysis of all randomized subjects.

  • The change from baseline in the primary and secondary endpoints is compared between the treatment and placebo groups using appropriate statistical tests (e.g., ANCOVA with baseline value as a covariate).

Signaling Pathways and Experimental Workflows

Signaling Pathway of NSAIDs

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes GI Protection, Platelet Aggregation Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Pain, Inflammation, Fever Bumadizone This compound (NSAID) Bumadizone->COX1 Bumadizone->COX2 Primary Target

Caption: Mechanism of action of this compound as a COX inhibitor.

Experimental Workflow for an Osteoarthritis Clinical Trial

OA_Clinical_Trial_Workflow Patient_Screening Patient Screening & Informed Consent Baseline_Assessment Baseline Assessment (WOMAC, VAS, etc.) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Bumadizone_Arm Treatment Arm: This compound Randomization->Bumadizone_Arm Placebo_Arm Control Arm: Placebo Randomization->Placebo_Arm Follow_Up_Visits Follow-Up Visits (e.g., Weeks 2, 4, 8, 12) Bumadizone_Arm->Follow_Up_Visits Placebo_Arm->Follow_Up_Visits Endpoint_Assessment End-of-Treatment Assessment (Primary & Secondary Endpoints) Follow_Up_Visits->Endpoint_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Endpoint_Assessment->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Generalized workflow of a placebo-controlled clinical trial for osteoarthritis.

References

A Comparative Review of the Anti-inflammatory Potency of Different NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. The existence of two main isoforms, COX-1 and COX-2, provides a basis for the classification and varying potency and side-effect profiles of different NSAIDs. This guide offers an objective comparison of the anti-inflammatory potency of a range of NSAIDs, supported by experimental data, to aid in research and development.

Mechanism of Action: The Cyclooxygenase Pathway

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[3] The anti-inflammatory actions of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal issues, are linked to the inhibition of COX-1.

NSAID Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at site of inflammation) Arachidonic_Acid->COX2 PLA2 Phospholipase A2 Prostaglandins_Physiological Prostaglandins (e.g., PGE2, PGI2, TXA2) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Physiological->Platelet_Aggregation Renal_Function Renal Function Prostaglandins_Physiological->Renal_Function Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Fever Fever Prostaglandins_Inflammatory->Fever NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: NSAID Inhibition of the Prostaglandin Synthesis Pathway.

Comparative Anti-inflammatory Potency: In Vitro Data

The potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of COX-1 to COX-2 IC50 values is a critical parameter for assessing the selectivity of an NSAID. A higher ratio suggests greater selectivity for COX-2, which is generally associated with a lower risk of gastrointestinal side effects.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Non-Selective
Ketoprofen2.20.45.5
Flurbiprofen0.50.15.0
Indomethacin0.10.0254.0
Naproxen1.10.42.75
Ibuprofen5.22.22.36
Aspirin11.96.61.8
Diclofenac0.90.0330
Preferential COX-2
Piroxicam38.02.515.2
Meloxicam2.50.2510
Nimesulide8.50.517
COX-2 Selective
Celecoxib15.00.04375
Rofecoxib>10000.018>55,555
Etoricoxib1090.052180

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and glutathione.

  • Test Compound Preparation: NSAIDs are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Incubation: The enzyme, assay buffer, and test compound are pre-incubated at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a solution of HCl.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined as the IC50 value.

In Vitro COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, NSAID, Arachidonic Acid) Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme, Buffer, and NSAID (37°C, 15 min) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Initiate_Reaction Incubate Incubate (37°C, 2 min) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add HCl) Incubate->Terminate_Reaction Quantify_PGE2 Quantify PGE2 (EIA) Terminate_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 Quantify_PGE2->Calculate_IC50 End End Calculate_IC50->End

References

Safety Operating Guide

Prudent Disposal of Bumadizone Calcium in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Laboratory Personnel on the Safe and Compliant Disposal of Bumadizone Calcium

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure for this compound

Given the unknown specific hazards of this compound, it must be treated as hazardous waste. The following procedure outlines the necessary steps for its proper disposal:

  • Waste Identification and Classification: Since this compound is a non-steroidal anti-inflammatory drug (NSAID) and its specific hazardous characteristics are not documented, it should be conservatively managed as chemical waste. Do not mix it with non-hazardous waste.

  • Containerization:

    • Place all solid this compound waste, including contaminated items like weighing boats and gloves, into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and sealed to prevent any release.

    • Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date.

  • Segregation: Store the this compound waste separately from other incompatible waste streams to prevent any potential chemical reactions.

  • Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department to inform them of the waste and to schedule a pickup. Provide them with all available information on this compound. They will have the expertise to ensure its final disposal is compliant with all federal, state, and local regulations.

  • Documentation: Maintain a log of the amount of this compound waste generated and the date it was placed in the hazardous waste container. This is crucial for regulatory compliance.

Crucially, do not dispose of this compound down the drain or in regular trash. Pharmaceuticals can be potent environmental contaminants, and such practices are prohibited for hazardous chemical waste.

Regulatory Framework for Pharmaceutical Waste

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pharmaceutical wastes can be classified as hazardous if they are specifically listed (P-list for acutely toxic and U-list for toxic) or if they exhibit certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound is not currently on these lists, a precautionary approach is warranted.

The table below summarizes the RCRA hazardous waste classifications relevant to pharmaceuticals.

Waste Code CategoryDescriptionExamples of Pharmaceuticals
P-List Acutely hazardous unused commercial chemical products.Warfarin (>0.3%), Nicotine, Epinephrine, Arsenic Trioxide
U-List Toxic and unused commercial chemical products.Mitomycin C, Chloral Hydrate, Mercury
D-List Wastes that exhibit hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).Silver-containing products, solutions with low/high pH

This table provides examples and is not exhaustive. The generator of the waste is responsible for a proper waste determination.

Experimental Protocol for Waste Characterization (Hypothetical)

In the absence of an SDS, a laboratory could, in principle, perform experiments to characterize the waste. However, for a research chemical of unknown toxicity, this is generally not recommended due to safety concerns. The standard and required practice is to manage the waste as hazardous and consult with EHS professionals.

If characterization were to be performed by a certified facility, the protocols would likely include:

  • Toxicity Characteristic Leaching Procedure (TCLP): To determine if any toxic constituents leach from the waste in a landfill environment.

  • Flashpoint testing: To determine the ignitability of the waste.

  • pH testing: To determine the corrosivity of the waste.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical where the hazard classification is not immediately known.

Chemical_Disposal_Workflow start Start: Chemical Waste for Disposal sds_check Is a Safety Data Sheet (SDS) available and complete? start->sds_check sds_yes Follow specific disposal instructions in the SDS. sds_check->sds_yes Yes sds_no Assume waste is hazardous. sds_check->sds_no No end End: Compliant Disposal sds_yes->end containerize Properly containerize and label as 'Hazardous Waste' with full chemical name. sds_no->containerize segregate Segregate from incompatible waste streams. containerize->segregate ehs_contact Contact Environmental Health & Safety (EHS) for guidance and pickup. segregate->ehs_contact ehs_contact->end

Caption: Decision workflow for laboratory chemical disposal.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

Personal protective equipment for handling Bumadizone calcium

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety, handling, and disposal information for Bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID). The following procedures are critical for ensuring a safe laboratory environment and minimizing risk to personnel.

Personal Protective Equipment (PPE) and Immediate Safety Precautions

When handling this compound, a thorough risk assessment should be conducted. Based on its classification as a non-steroidal anti-inflammatory drug, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protection Type Specific PPE Requirement Rationale
Hand Protection Double-gloving with nitrile gloves.Provides a primary and secondary barrier against direct skin contact.
Eye Protection Chemical safety goggles.Protects eyes from dust particles and potential splashes.
Face Protection Face shield (in addition to goggles).Required when there is a risk of splashes or significant aerosolization.
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.Minimizes the inhalation of fine particles.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.

Property Value Source
Molecular Formula C₃₈H₄₂CaN₄O₆PubChem[1]
Molecular Weight 690.8 g/mol PubChem[1]
CAS Number 34461-73-9PubChem[1]
Appearance Solid (Assumed)General chemical information
Solubility Data not readily available. Handle as potentially insoluble in water unless otherwise determined.N/A

Standard Operating Procedure for Handling this compound

Adherence to a strict experimental protocol is essential for safety and research integrity. The following is a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.
  • Prepare the work surface by covering it with absorbent, disposable bench paper.
  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

2. Weighing and Aliquoting:

  • Perform all manipulations of solid this compound within the fume hood to minimize inhalation exposure.
  • Use anti-static weigh boats to prevent dispersal of the powder.
  • Carefully transfer the desired amount of the compound using a clean spatula.
  • Close the primary container immediately after use.

3. Solution Preparation:

  • If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
  • If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent aerosolization.

4. Post-Handling and Decontamination:

  • Wipe down all surfaces within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol) after handling is complete.
  • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated chemical waste container.
  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Minor Spill Restrict access to the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the absorbed material and place it in a sealed container for chemical waste disposal. Clean the spill area with a suitable decontaminating agent.
Major Spill Evacuate the laboratory and alert others in the vicinity. Contact the institution's emergency response team immediately.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous chemical waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid chemical waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for chemical waste.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Handle with Caution").

3. Storage of Waste:

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through the institution's environmental health and safety office. All waste must be disposed of in accordance with local, state, and federal regulations.

Visual Safety Information

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

G cluster_ppe Personal Protective Equipment cluster_handling Handling Workflow cluster_disposal Waste Disposal ppe1 Nitrile Gloves (Double) ppe2 Safety Goggles ppe3 Face Shield ppe4 Lab Coat ppe5 Fume Hood / Respirator prep Preparation in Fume Hood weigh Weighing prep->weigh dissolve Dissolving weigh->dissolve cleanup Decontamination dissolve->cleanup solid Contaminated Solids collection Hazardous Waste Collection solid->collection liquid Liquid Waste liquid->collection sharps Contaminated Sharps sharps->collection

Caption: Overview of PPE, handling, and disposal for this compound.

G cluster_pathway Mechanism of Action: NSAID Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Bumadizone This compound Bumadizone->COX_Enzymes Inhibition

Caption: this compound inhibits COX enzymes to reduce inflammation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bumadizone calcium
Reactant of Route 2
Reactant of Route 2
Bumadizone calcium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.